3,2'-Dihydroxy-4,4'-dimethoxychalcone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-12-5-6-13(15(19)10-12)14(18)7-3-11-4-8-17(22-2)16(20)9-11/h3-10,19-20H,1-2H3/b7-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWGNIMAQEYSE-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3,2'-Dihydroxy-4,4'-dimethoxychalcone via Claisen-Schmidt Condensation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,2'-Dihydroxy-4,4'-dimethoxychalcone, a flavonoid of interest for its potential pharmacological activities. The synthesis is achieved through the Claisen-Schmidt condensation, a robust and versatile method for the formation of chalcones. This document details the experimental protocol, relevant quantitative data, and explores the potential biological signaling pathways this class of compounds may modulate, offering a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. This structural motif imparts a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings significantly influences the pharmacological profile of the molecule. This compound is a promising scaffold for the development of novel therapeutic agents. The Claisen-Schmidt condensation provides an efficient and straightforward method for its synthesis, involving the base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde.
Claisen-Schmidt Condensation for this compound Synthesis
The synthesis of this compound is achieved through the base-catalyzed Claisen-Schmidt condensation of 2,3-dihydroxyacetophenone and 4-methoxybenzaldehyde. The reaction proceeds via an aldol (B89426) condensation mechanism, followed by dehydration to yield the α,β-unsaturated ketone.
Reaction Scheme:
Experimental Protocol
This protocol is a generalized procedure based on established methods for chalcone (B49325) synthesis and may require optimization for specific laboratory conditions.
Materials:
-
2,3-Dihydroxyacetophenone
-
4-Methoxybenzaldehyde
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (B145695) or Methanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2,3-dihydroxyacetophenone in a suitable volume of ethanol (e.g., 20-30 mL per 10 mmol of acetophenone).
-
Catalyst Addition: While stirring at room temperature, add a solution of sodium hydroxide (2.0-2.5 equivalents) or potassium hydroxide in a small amount of water. Stir the mixture for approximately 15-30 minutes. The solution should turn into a colored salt of the phenoxide.
-
Aldehyde Addition: To the stirred solution, slowly add 1.0 to 1.1 equivalents of 4-methoxybenzaldehyde. The addition can be done dropwise to control any initial exothermic reaction.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization: Slowly add 10% hydrochloric acid to the mixture with stirring until it becomes acidic (pH ~2-3). A solid precipitate of the crude chalcone should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure this compound.
-
Drying and Characterization: Dry the purified product in a desiccator or vacuum oven. The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Data Presentation
The following tables summarize quantitative data for the synthesis of structurally related chalcones via Claisen-Schmidt condensation, providing a reference for expected outcomes.
Table 1: Comparison of Catalysts and Methods for Chalcone Synthesis
| Catalyst | Method | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| NaOH | Conventional | Ethanol | Room Temp - 50 | 2-24 h | 60-95 |
| KOH | Conventional | Ethanol | Room Temp - 50 | 2-24 h | 60-95 |
| NaOH | Grinding | Solvent-free | Room Temp | 10-30 min | 65-90[1] |
| Acid (e.g., HCl) | Conventional | Various | Varies | Varies | Generally lower than base-catalyzed[1] |
| Microwave | Various | Ethanol | Varies | 2-10 min | 70-95 |
Table 2: Purity and Characterization Data for a Representative Dihydroxy-dimethoxychalcone
| Property | Value |
| Appearance | Yellow to orange crystalline solid |
| Melting Point (°C) | Varies depending on purity |
| Purity (by HPLC) | >95% after recrystallization |
| ¹H NMR | Characteristic peaks for aromatic protons, vinyl protons (doublets with J ≈ 15 Hz for the trans isomer), methoxy groups, and hydroxyl groups. |
| ¹³C NMR | Characteristic peak for the carbonyl carbon (~190 ppm) and other aromatic and vinyl carbons. |
| IR (cm⁻¹) | Strong absorption for C=O stretch (~1650-1680 cm⁻¹), C=C stretch (~1550-1600 cm⁻¹), O-H stretch, and aromatic C-H stretches. |
Potential Biological Signaling Pathways
Chalcones, including dihydroxy-dimethoxy substituted derivatives, are known to interact with various biological targets and modulate key signaling pathways implicated in a range of diseases, particularly cancer and inflammatory conditions. Based on studies of structurally similar compounds, this compound may exert its biological effects through the following pathways:
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several dihydroxychalcone derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[2]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is also linked to cancer. Some chalcones have been reported to modulate the MAPK pathway, leading to antiproliferative effects.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Chalcones are known to possess anti-inflammatory properties, often attributed to their ability to inhibit the NF-κB pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is the primary regulator of the cellular antioxidant response. Activation of this pathway by chalcones can lead to the expression of various cytoprotective genes, conferring protection against oxidative stress.[3][4]
Caption: Potential activation of the Nrf2-ARE pathway by this compound.
Experimental Workflow and Logic
The overall process from synthesis to biological evaluation follows a logical progression.
Caption: General experimental workflow for the synthesis and evaluation of chalcones.
Conclusion
The Claisen-Schmidt condensation is a highly effective method for the synthesis of this compound. The straightforward protocol and potential for high yields make it an attractive route for obtaining this compound for further research. The diverse biological activities reported for structurally related chalcones, particularly their ability to modulate key signaling pathways such as PI3K/Akt/mTOR, MAPK, NF-κB, and Nrf2, highlight the therapeutic potential of this class of molecules. This technical guide provides a solid foundation for researchers to synthesize, characterize, and investigate the pharmacological properties of this compound, paving the way for the development of novel drug candidates.
References
- 1. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isolation and Purification of 3,2'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of the synthetic chalcone (B49325), 3,2'-Dihydroxy-4,4'-dimethoxychalcone. Given its classification as a flavonoid, a class of compounds known for a wide array of biological activities, robust and efficient purification techniques are paramount for its use in research and drug development. This document details the prevalent synthetic route and subsequent purification protocols, supported by quantitative data from analogous compounds to establish a practical framework for laboratory application.
Synthesis of this compound via Claisen-Schmidt Condensation
The primary and most efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) and benzaldehyde. For the target compound, this would involve the reaction of 2'-hydroxyacetophenone (B8834) with 3-hydroxy-4-methoxybenzaldehyde (isovanillin).
The general reaction is as follows:
2'-hydroxyacetophenone + 3-hydroxy-4-methoxybenzaldehyde → this compound
The reaction is typically carried out in an alcoholic solvent, such as ethanol, with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) serving as the catalyst. The base facilitates the deprotonation of the α-carbon of the acetophenone, forming a reactive enolate which then attacks the carbonyl carbon of the benzaldehyde.
Experimental Protocols
General Synthesis via Claisen-Schmidt Condensation
Materials:
-
2'-Hydroxyacetophenone
-
3-Hydroxy-4-methoxybenzaldehyde (isovanillin)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Distilled water
-
Ethyl acetate (B1210297) (for TLC)
-
n-Hexane (for TLC)
-
Silica (B1680970) gel TLC plates (with UV indicator)
Procedure:
-
Preparation of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2'-hydroxyacetophenone and 1 equivalent of 3-hydroxy-4-methoxybenzaldehyde in ethanol.
-
Catalyst Addition: While stirring the ethanolic solution of the reactants, slowly add a solution of 2.5 equivalents of NaOH or KOH in water. The addition should be dropwise to control any initial exothermic reaction.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate:n-hexane (3:7 v/v). The reaction is considered complete when the starting materials are no longer visible on the TLC plate, which can take from a few hours to 24-48 hours.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization and Precipitation: Acidify the mixture by the slow addition of 10% HCl until the pH is acidic (pH 2-3), confirmed with pH paper. A solid precipitate of the crude chalcone should form.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold distilled water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature to remove residual water.
Purification Techniques
2.2.1. Recrystallization
Recrystallization is a highly effective method for purifying chalcones.[1][2]
Procedure:
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of chalcones.[1][2]
-
Dissolution: Dissolve the crude, dried chalcone in a minimum amount of hot ethanol.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
2.2.2. Column Chromatography
For separating the target chalcone from impurities with similar solubility, column chromatography is a valuable technique.
Procedure:
-
Stationary Phase: Pack a glass column with silica gel as the stationary phase.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate is a common mobile phase for the separation of chalcones. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, is often effective.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a more polar solvent that is then evaporated onto a small amount of silica gel. This dry-loaded sample is then added to the top of the column.
-
Elution and Fraction Collection: Begin the elution process, collecting fractions of the eluate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following tables summarize quantitative data for the synthesis of various methoxy- and hydroxy-substituted chalcones, providing a reference for expected outcomes in the synthesis of this compound.
| Chalcone Derivative | Reactants | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Hydroxy-4′-methoxychalcone | 4-methoxyacetophenone, 4-hydroxybenzaldehyde | NaOH | Grinding | 30 min | 32.5 | [3] |
| 2',6'-Dihydroxy-3,4-dimethoxy chalcone | 2,6-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde | NaOH | Grinding | 15 min | 70 | |
| 2-hydroxychalcone derivatives | 2-hydroxyacetophenone, substituted benzaldehydes | Not specified | Microwave | < 3 min | Excellent | [4] |
| 2-hydroxychalcone derivatives | 2-hydroxyacetophenone, substituted benzaldehydes | Not specified | Grinding | < 30 min | Excellent | [4] |
| Pyridine-based chalcones | Pyridine carbaldehyde, acetophenone derivatives | Not specified | One-pot | Not specified | 53.74 - 86.37 | [5] |
| 2,2',4-Trimethoxychalcone | 2,4-dimethoxybenzaldehyde, 2-methoxy acetophenone | Not specified | Claisen-Schmidt | Not specified | 95 | [3] |
| 2,4,4'-Trimethoxychalcone | 2,4-dimethoxybenzaldehyde, 4-methoxy acetophenone | Not specified | Claisen-Schmidt | Not specified | 88 | [3] |
| Purification Technique | Purity Achieved (for similar compounds) | Typical Yield (%) | Notes | Reference |
| Single Recrystallization | >99% | 70-90 | Effective for removing most common impurities. | [6] |
| Column Chromatography (Silica Gel) | >98% | 50-80 | Useful for separating closely related impurities. | [6] |
| Combined Recrystallization and Column Chromatography | >99.9% | 40-70 | For achieving very high purity for analytical standards or pharmaceutical applications. | [6] |
Visualizations
The following diagrams illustrate the synthesis workflow and the underlying reaction mechanism.
Caption: Workflow for the Synthesis and Purification of this compound.
Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.
Caption: Generalized Signaling Pathways Modulated by Chalcone Derivatives.
References
- 1. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scitepress.org [scitepress.org]
- 4. Synthesis, characterization and biological evaluation of three derivatives of 2-hydroxychalcones | Journal of Applied Sciences and Environmental Management [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Natural Sources, Isolation, and Biological Activity of Dihydroxy-Dimethoxychalcones
Disclaimer: This guide addresses the natural sources, isolation, and biological activities of dihydroxy-dimethoxychalcones that are structurally related to 3,2'-Dihydroxy-4,4'-dimethoxychalcone. A comprehensive search of available scientific literature did not yield specific information on the natural occurrence or isolation of this compound itself, suggesting it may be a rare or synthetic compound. This document therefore focuses on closely related, naturally occurring analogues as a reference for researchers, scientists, and drug development professionals.
Introduction to Dihydroxy-Dimethoxychalcones
Chalcones are a class of flavonoids characterized by an open C6-C3-C6 backbone. They are precursors in the biosynthesis of other flavonoids and are known for a wide spectrum of biological activities. Dihydroxy-dimethoxychalcones, substituted with two hydroxyl and two methoxy (B1213986) groups on their aromatic rings, have garnered significant interest for their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. The specific positioning of these functional groups significantly influences their bioactivity.
Natural Sources of Related Dihydroxy-Dimethoxychalcones
Several plants have been identified as natural sources of dihydroxy-dimethoxychalcones. The presence and concentration of these compounds can vary based on the plant species, geographical location, and harvesting time.
| Compound Name | Natural Source(s) | Plant Part(s) | Reference(s) |
| 2',4'-Dihydroxy-3,4-dimethoxychalcone (B1655851) | Pongamia pinnata (Karanja), Astragalus laxmannii | Pods, Roots | [1] |
| 2',4'-Dihydroxy-4',6'-dimethoxychalcone | Chromolaena tacotana | Inflorescences | [2] |
| 2',6'-Dihydroxy-4,4'-dimethoxychalcone | Cephalotaxus sinensis | Herbs | [3] |
| 2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Syzygium balsameum | Leaves | [4] |
| 4'-Hydroxy-2,4-dimethoxychalcone | Dracaena cochinchinensis, Dracaena draco (source of "dragon's blood" resin) | Resin | [5] |
Isolation and Purification Protocols
The isolation of dihydroxy-dimethoxychalcones from their natural sources typically involves solvent extraction followed by chromatographic separation. Below are representative experimental protocols.
General Extraction and Fractionation Workflow
This workflow provides a general overview of the initial steps for isolating chalcones from plant material.
Caption: General workflow for the extraction and fractionation of chalcones.
Detailed Protocol for Isolation from Pongamia pinnata Pods
This protocol is based on the methodology described for the isolation of flavonoids from Pongamia pinnata.[6][7]
1. Plant Material Preparation:
-
Collect fresh pods of Pongamia pinnata and dry them in an oven at a temperature below 45°C for 48 hours.
-
Grind the dried pods into a coarse powder.
2. Extraction:
-
Extract the ground pods exhaustively, first with hexane to defat the material, followed by methanol at room temperature.[6]
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a dark, viscous mass.[6]
3. Chromatographic Purification:
-
Pack a silica (B1680970) gel column (60-120 mesh) for column chromatography.[8]
-
Dissolve the concentrated methanolic extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of petroleum ether and chloroform. A specific chalcone (B49325), 13'-(3'-hydroxy-4'-methoxychalconyl-13-3, 4-dimethoxychalcone), was eluted with a petroleum ether:chloroform ratio of 1:3.[6]
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the target compound.
4. Recrystallization:
-
Recrystallize the isolated compound from methanol to obtain a purified crystalline powder.[6]
5. Structure Elucidation:
-
Confirm the structure of the purified compound using spectroscopic methods such as UV-Vis, IR, Mass Spectrometry, and NMR (¹H and ¹³C).[6]
Isolation from Syzygium balsameum Leaves
This protocol describes the isolation of 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone.[4][9]
1. Plant Material Preparation:
-
Clean and shade-dry the leaves for 7 days, followed by oven drying at 40°C for 2 hours.
-
Grind the dried leaves into a coarse powder.[9]
2. Extraction:
-
Defat the powdered leaves with n-hexane for seven days with continuous stirring.[9]
-
Subsequently, perform successive extractions with ethyl acetate (B1210297) and methanol, each for 7 days.[9]
-
Remove the solvents using a rotary evaporator at 40°C.[9]
3. Chromatographic Purification:
-
Subject the ethyl acetate extract to column chromatography on silica gel.
-
Elute the column with a suitable solvent system to separate the compounds.
-
One particular fraction (E4) was further purified by silica gel column chromatography to yield the pure chalcone.[9]
4. Characterization:
-
The isolated compound is characterized as an orange-yellow solid, soluble in ethyl acetate, chloroform, and methanol.[9]
-
The structure is confirmed using UV, IR, EIMS, ¹H NMR, and ¹³C NMR spectroscopy.[4]
Biological Activities and Quantitative Data
Dihydroxy-dimethoxychalcones and their close analogues exhibit a range of biological activities. The following tables summarize available quantitative data.
Anticancer Activity
| Compound | Cell Line | Activity Type | IC₅₀ Value (µM) | Reference(s) |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | RPMI8226 (Multiple Myeloma) | Antiproliferative | 25.97 | [10] |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | MM.1S (Multiple Myeloma) | Antiproliferative | 18.36 | [10] |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | U266 (Multiple Myeloma) | Antiproliferative | 15.02 | [10] |
| 2',4'-Dihydroxy-3-methoxychalcone | HeLa (Cervical Cancer) | Cytotoxic | 12.80 µg/mL | [2] |
| 2',4'-Dihydroxy-3-methoxychalcone | WiDr (Colon Cancer) | Cytotoxic | 19.57 µg/mL | [2] |
| 2',4',4-Trihydroxy-3-methoxychalcone | HeLa (Cervical Cancer) | Cytotoxic | 8.53 µg/mL | [2] |
| 2',4',4-Trihydroxy-3-methoxychalcone | WiDr (Colon Cancer) | Cytotoxic | 2.66 µg/mL | [2] |
Antioxidant Activity
| Compound | Assay Type | Result | Reference(s) |
| 2',4'-Dihydroxy-3,4-dimethoxychalcone (DHDM) | Superoxide Scavenging | Lower activity than Butein | [11][12] |
| Butein (2',4',3,4-Tetrahydroxychalcone) | Superoxide Scavenging | Higher activity than DHDM | [11][12] |
| 2',5'-Dihydroxy-3,4-dimethoxychalcone | DPPH Radical Scavenging | Highest activity among tested analogues | [13] |
Key Experimental Protocols for Biological Assays
Cell Viability (CCK-8) Assay
This protocol is used to determine the antiproliferative effects of chalcones on cancer cell lines.[10]
1. Cell Seeding:
-
Seed cancer cells (e.g., RPMI8226, MM.1S, U266) in a 96-well plate at a density of 8 x 10³ cells/well.[10]
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Expose the cells to a series of concentrations of the chalcone (e.g., 1, 2, 4, 8, 16, 32, and 64 µM) for an additional 24 hours.[10]
3. Viability Assessment:
-
Add CCK-8 solution to each well and incubate according to the manufacturer's instructions.
-
Measure the optical density (OD) at 450 nm using a microplate reader.[10]
-
Calculate the percentage of cell proliferation inhibition and determine the IC₅₀ value.[10]
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.[12]
1. Preparation of Reagents:
-
Prepare a stock solution of the chalcone in a suitable solvent (e.g., methanol).
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
2. Assay Procedure:
-
In a 96-well plate, add different concentrations of the chalcone solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
3. Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined as the concentration of the chalcone that scavenges 50% of the DPPH radicals.
Signaling Pathways Modulated by Dihydroxy-Dimethoxychalcones
Several dihydroxy-dimethoxy chalcone analogues have been shown to exert their biological effects, particularly their anticancer activity, by modulating key cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth, and its overactivation is common in many cancers.[14] Structurally related chalcones have been shown to inhibit this pathway.[10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a dihydroxy-dimethoxychalcone analogue.
For instance, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) has been demonstrated to suppress the proliferation of multiple myeloma cells and induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.[10] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as caspases, ultimately leading to programmed cell death.[10]
Conclusion
While direct information on this compound in natural sources is currently unavailable, the study of its structurally related analogues provides valuable insights for researchers. Compounds such as 2',4'-dihydroxy-3,4-dimethoxychalcone and others have been successfully isolated from various plant species and demonstrate promising biological activities, particularly in the realms of anticancer and antioxidant research. The methodologies and data presented in this guide offer a solid foundation for the further exploration of this important class of flavonoids in drug discovery and development. Future research should focus on the targeted isolation of novel dihydroxy-dimethoxychalcones and the comprehensive evaluation of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102133258A - Extracting and purifying process of pongamia pinnata flavonoids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. In silico analysis of new flavonoids from Pongamia pinnata with a therapeutic potential for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iomcworld.com [iomcworld.com]
- 10. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2 [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 2'-Hydroxy-4,4'-dimethoxychalcone
Disclaimer: Initial searches for "3,2'-Dihydroxy-4,4'-dimethoxychalcone" did not yield any publicly available data. This suggests that the compound is either exceptionally rare, has not been synthesized or characterized, or the name provided may contain a typographical error. This guide therefore focuses on the closely related and well-documented isomer, 2'-Hydroxy-4,4'-dimethoxychalcone . The information presented herein pertains to this specific isomer.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of 2'-Hydroxy-4,4'-dimethoxychalcone.
Chemical Identity and Structure
2'-Hydroxy-4,4'-dimethoxychalcone is a flavonoid, a class of natural products known for their diverse biological activities. Its structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.
| Identifier | Value |
| IUPAC Name | (2E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| Synonyms | 2'-Hydroxy-4-methoxychalcone, 4-Methoxy-2'-hydroxychalcone |
| CAS Number | 3327-24-0 |
| Molecular Formula | C₁₆H₁₄O₃[1] |
| Molecular Weight | 254.28 g/mol [1] |
| InChI | InChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3/b11-8+[1] |
| InChIKey | NXBNYUSXDBHELA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O |
Physical and Chemical Properties
A summary of the known and predicted physical and chemical properties of 2'-Hydroxy-4,4'-dimethoxychalcone is provided below.
| Property | Value | Source |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 101-103 °C | [2] |
| Boiling Point (Predicted) | 397.5±42.0 °C | [2] |
| Density (Predicted) | 1.114±0.06 g/cm³ | [2] |
| Solubility | Soluble in dichloromethane (B109758) and methanol. Insoluble in water. | [2] |
| pKa (Strongest Acidic) | 9.04 | [3] |
| logP | 3.62 - 4.0 | [3] |
Experimental Protocols
The most common method for synthesizing 2'-Hydroxy-4,4'-dimethoxychalcone is the Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) and 4-methoxybenzaldehyde (B44291).
Materials:
-
2'-Hydroxyacetophenone
-
4-Methoxybenzaldehyde (Anisaldehyde)
-
Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
A mixture of 2'-hydroxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) is prepared.
-
The mixture is dissolved in ethanol.
-
An aqueous solution of potassium hydroxide (or sodium hydroxide) is added dropwise to the cooled reaction mixture (0°C).[4]
-
The reaction is stirred at room temperature for a specified period, typically ranging from a few hours to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, the reaction mixture is poured into cold water or onto crushed ice.
-
The mixture is then acidified with dilute hydrochloric acid to precipitate the crude product.
-
The resulting solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Spectral Data
| Spectroscopy | Data Highlights |
| ¹H NMR | Spectral data available, though specific shifts are not detailed in the provided search results. |
| ¹³C NMR | Spectra available for viewing, confirming the carbon skeleton.[6] |
| Mass Spectrometry | Precursor m/z values of 253.087 [M-H]⁻ and 255.1016 [M+H]⁺ have been reported.[1] |
| IR Spectroscopy | Infrared spectral data is available.[7] |
| UV-Vis Spectroscopy | UV-Vis spectral data is available.[8] |
Biological Activity and Signaling Pathways
While specific studies on the biological activity of 2'-Hydroxy-4,4'-dimethoxychalcone are limited in the provided search results, research on structurally similar chalcones provides insights into its potential therapeutic effects.
-
Anti-inflammatory and Anti-melanogenic Effects: A study on various 2'-hydroxy-4'-methoxychalcone (B191446) derivatives, including 2'-hydroxy-4,4'-dimethoxychalcone, showed that these compounds can inhibit melanogenesis and inflammation.[9] Specifically, they can decrease the expression of tyrosinase and related proteins, and mitigate the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[9]
-
Acetylcholinesterase Inhibition: Some 2'-hydroxychalcones have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[10]
-
Anticancer Properties: Other related dihydroxychalcones have demonstrated the ability to suppress cell proliferation and induce apoptosis in cancer cells.[11]
Based on the activities of similar chalcone (B49325) derivatives, a plausible mechanism of action for the anti-inflammatory and anti-proliferative effects of 2'-Hydroxy-4,4'-dimethoxychalcone involves the modulation of key cellular signaling pathways. For instance, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone has been shown to suppress the proliferation of multiple myeloma cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[12][13] This pathway is crucial for cell growth, survival, and proliferation.
Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition:
This guide provides a foundational understanding of 2'-Hydroxy-4,4'-dimethoxychalcone for researchers and professionals in drug development. Further experimental validation is necessary to fully elucidate its pharmacological profile and mechanisms of action.
References
- 1. 2'-Hydroxy-4-methoxychalcone | C16H14O3 | CID 5331295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-METHOXYCHALCONE CAS#: 959-23-9 [m.chemicalbook.com]
- 3. Showing Compound 2'-Hydroxy-4'-methoxydihydrochalcone (FDB001717) - FooDB [foodb.ca]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway [agris.fao.org]
Initial Biological Screening of Novel Dihydroxy-Dimethoxy Chalcones: A Technical Guide
This guide provides a comprehensive overview of the initial biological screening of novel dihydroxy-dimethoxy chalcones, tailored for researchers, scientists, and drug development professionals. It covers essential experimental protocols, presents quantitative data for comparative analysis, and visualizes key biological pathways and workflows.
Synthesis of Dihydroxy-Dimethoxy Chalcones
The synthesis of dihydroxy-dimethoxy chalcones is commonly achieved through the Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative.
Experimental Protocol:
Materials:
-
Substituted 2-hydroxyacetophenone (B1195853) (e.g., 2',4'-dihydroxyacetophenone, 2',6'-dihydroxyacetophenone)
-
Substituted 3,4-dimethoxybenzaldehyde
-
Ethanol
-
Aqueous solution of a strong base (e.g., NaOH or KOH, typically 10-50%)
-
Stirring apparatus
-
Ice bath
-
Dilute hydrochloric acid (HCl)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
A mixture of the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) is dissolved in ethanol.
-
The solution is cooled in an ice bath, and an aqueous solution of NaOH or KOH is added dropwise with constant stirring.
-
The reaction mixture is stirred at room temperature for a specified period, often overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The mixture is then acidified with dilute HCl to precipitate the crude chalcone (B49325).
-
The precipitate is collected by filtration, washed with water until neutral, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure dihydroxy-dimethoxy chalcone.[1][2]
In Vitro Cytotoxicity Screening
The initial assessment of the anticancer potential of novel dihydroxy-dimethoxy chalcones is typically performed using cytotoxicity assays on various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A-375) and a normal cell line (e.g., HDFn) for selectivity assessment.[1]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[3]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[3]
-
The synthesized chalcones are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in a serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[3]
-
The culture medium is removed from the wells, and the cells are treated with various concentrations of the chalcone derivatives. Control wells with vehicle (DMSO) and untreated cells are included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[3]
-
After the incubation period, the medium containing the chalcone is removed, and 100 µL of fresh serum-free medium and 10 µL of MTT solution are added to each well.[3]
-
The plates are incubated for an additional 4 hours, during which viable cells metabolize the MTT into formazan (B1609692) crystals.[1]
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[3]
-
The absorbance is measured at a wavelength of 570 nm or 590 nm using a microplate reader.[1]
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from dose-response curves.
Quantitative Data: Cytotoxicity of Dihydroxy-Dimethoxy Chalcones
| Chalcone Derivative | Cell Line | IC50 (µM) | Reference |
| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MCF-7 (Breast Cancer) | 52.5 | [4] |
| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MDA-MB-231 (Breast Cancer) | 66.4 | [4] |
| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MCF-12F (Non-tumor) | 232.8 | [4] |
| Chalcone 12 | MCF-7 (Breast Cancer) | 4.19 ± 1.04 | [5] |
| Chalcone 13 | MCF-7 (Breast Cancer) | 3.30 ± 0.92 | [5] |
| Chalcone 12 | ZR-75-1 (Breast Cancer) | 9.40 ± 1.74 | [5] |
| Chalcone 13 | ZR-75-1 (Breast Cancer) | 8.75 ± 2.01 | [5] |
| Chalcone 12 | MDA-MB-231 (Breast Cancer) | 6.12 ± 0.84 | [5] |
| Chalcone 13 | MDA-MB-231 (Breast Cancer) | 18.10 ± 1.65 | [5] |
| Licochalcone A | A549 (Lung Cancer) | 46.13 | [6] |
| Licochalcone A | B-16 (Melanoma) | 25.89 | [6] |
| Licochalcone A | 3T3 (Fibroblasts) | 33.42 | [6] |
| O-methylated derivative 3 | HeLa (Cervical Cancer) | 3.03 - 5.92 | [7] |
| O-methylated derivative 3 | HepG2 (Liver Cancer) | 3.03 - 5.92 | [7] |
| O-methylated derivative 3 | T24 (Bladder Cancer) | 3.03 - 5.92 | [7] |
| O-methylated derivative 3 | TOV-21G (Ovarian Cancer) | 3.03 - 5.92 | [7] |
Antimicrobial Screening
The antimicrobial properties of novel chalcones are evaluated against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[8]
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or other suitable broth for fungi.[9]
-
Sterile 96-well microtiter plates.[9]
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard.
-
Positive control (a known antibiotic or antifungal agent)
-
Negative control (broth with inoculum and DMSO)
Procedure:
-
Stock solutions of the chalcones are prepared in DMSO. Serial two-fold dilutions are then prepared in the appropriate broth in the wells of a 96-well plate.[9]
-
The bacterial or fungal inoculum is diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
100 µL of the chalcone dilutions and 100 µL of the inoculum are added to the corresponding wells.[9]
-
The plates are incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[3][9]
-
The MIC is determined as the lowest concentration of the chalcone that completely inhibits visible growth of the microorganism.
Quantitative Data: Antimicrobial Activity of Dihydroxy-Dimethoxy Chalcones
| Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 | [8] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 | [8] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Escherichia coli | 250 | [8] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Pseudomonas aeruginosa | 500 | [8] |
| Compound F | Pseudomonas aeruginosa | 64 | [9] |
| Compound F | Salmonella typhi | 128 | [9] |
| Compound F | Escherichia coli | 64 | [9] |
Antioxidant Activity Screening
The antioxidant potential of dihydroxy-dimethoxy chalcones can be assessed through various in vitro assays that measure their ability to scavenge free radicals or inhibit oxidation processes.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 100 µM).[10]
-
Methanol
-
Test compounds (chalcones) at various concentrations.
-
Standard antioxidant (e.g., ascorbic acid).[10]
-
Spectrophotometer
Procedure:
-
Equal volumes of the DPPH solution and different concentrations of the test compounds in methanol are mixed.[10]
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 20-30 minutes).[10]
-
The absorbance of the solution is measured at 517 nm.[10]
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Experimental Protocol: ABTS Radical Scavenging Assay
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.
-
Potassium persulfate
-
Phosphate buffer
-
Test compounds at various concentrations.
-
Standard antioxidant (e.g., ascorbic acid).[10]
-
Spectrophotometer
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark overnight.[10]
-
The ABTS•+ solution is diluted with a suitable buffer to an absorbance of ~0.7 at 734 nm.
-
Different concentrations of the test compounds are added to the ABTS•+ solution.[10]
-
The absorbance is measured at 734 nm after a specific incubation period.[10]
-
The percentage of ABTS radical scavenging activity is calculated, and the IC50 value is determined.
Quantitative Data: Antioxidant Activity of Dihydroxy-Dimethoxy Chalcones
| Chalcone Derivative | Assay | IC50 (µM or µg/mL) | Reference |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | DPPH | 3.39 µg/mL | [8] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | DPPH | 6.89 µg/mL | [8] |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | DPPH | 8.22 µg/mL | [8] |
| JVF3 | DPPH | 61.4 µM | [10] |
| JVC3 | ABTS | 53.76 µM | [10] |
| JVC4 | ABTS | 50.34 µM | [10] |
| 2',5'-dihydroxy-3,4-dimethoxy chalcone | DPPH | 7.34 | [11] |
Signaling Pathways and Experimental Workflows
The biological activities of dihydroxy-dimethoxy chalcones are often attributed to their modulation of specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a key regulator of cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer. Some chalcones have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[12]
Caption: PI3K/AKT signaling pathway modulation by dihydroxy-dimethoxy chalcones.
General Workflow for Initial Biological Screening
The screening of novel compounds follows a logical progression from synthesis to in-depth biological evaluation.
References
- 1. anjs.edu.iq [anjs.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. benchchem.com [benchchem.com]
- 10. ijcea.org [ijcea.org]
- 11. researchgate.net [researchgate.net]
- 12. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 3,2'-Dihydroxy-4,4'-dimethoxychalcone Bioactivities: A Technical Guide
Introduction
Chalcones, a class of natural compounds characterized by an α,β-unsaturated ketone core, are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1] This technical guide focuses on the in silico prediction of bioactivities for 3,2'-Dihydroxy-4,4'-dimethoxychalcone. Due to a lack of direct experimental and in silico studies on this specific chalcone (B49325), this document leverages data from structurally similar dihydroxy- and dimethoxy-chalcone derivatives to provide a predictive overview of its potential pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in the computational assessment of novel chalcone derivatives.
Predicted Bioactivities and Quantitative Data
Based on in silico and in vitro studies of analogous compounds, this compound is predicted to exhibit a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory effects. The following tables summarize quantitative data from closely related chalcones to provide a predictive baseline for the target compound.
Table 1: Predicted Anticancer and Cytotoxic Activities
| Chalcone Derivative | Cell Line(s) | IC50 (µM) | Predicted Target(s) | Reference |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | RPMI8226, MM.1S, U266 (Multiple Myeloma) | 25.97, 18.36, 15.02 | PI3K/Akt/mTOR pathway | [2] |
| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) derivative (4′-O-caproylated-DMC) | SH-SY5Y (Neuroblastoma) | 5.20 | Cyclin-dependent kinase 2 (CDK2) | [3] |
| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) derivative (4′-O-methylated-DMC) | SH-SY5Y (Neuroblastoma) | 7.52 | Cyclin-dependent kinase 2 (CDK2) | [3] |
| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) derivative (4′-O-benzylated-DMC) | A-549 (Lung Carcinoma), FaDu (Pharyngeal Carcinoma) | 9.99, 13.98 | Cyclin-dependent kinase 2 (CDK2) | [3] |
Table 2: Predicted Enzyme Inhibitory Activities
| Chalcone Derivative | Target Enzyme | IC50 (µg/mL) | Reference |
| 2′,4′-dihydroxy-3′-methoxychalcone analogue | Lipase | 39.83 ± 1.12 | [4] |
| 2′,4′-dihydroxy-3′-methoxychalcone analogue | Acetylcholinesterase (AChE) | 60.39 ± 1.24 | [4] |
| 2′,4′-dihydroxy-3′-methoxychalcone analogue | Butyrylcholinesterase (BChE) | 39.79 ± 1.29 | [4] |
| 2′,4′-dihydroxy-3′-methoxychalcone analogue | Tyrosinase | 40.40 ± 1.01 | [4] |
| 2′,4′-dihydroxy-3′-methoxychalcone analogue | α-Amylase | 98.61 ± 3.17 | [4] |
| 2′,4′-dihydroxy-3′-methoxychalcone analogue | α-Glucosidase | 55.91 ± 1.78 | [4] |
Table 3: Predicted ADMET Properties
| Chalcone Derivative | Property | Predicted Value | Method | Reference |
| 2′,5′-dihydroxy-3,4-dimethoxychalcone | Pharmacokinetics | Favorable | pkCSM online platform | |
| 2′,5′-dihydroxy-3,4-dimethoxychalcone | Toxicity | Low | pkCSM online platform | |
| Various chalcone derivatives | Mutagenicity (AMES test) | Some analogues predicted to be mutagenic | SwissADME and pkCSM | [4] |
| Various chalcone derivatives | Acute Oral Toxicity (LD50) | ~2100 mg/kg (GHS Category V) | ProTox | [4] |
| Various chalcone derivatives | Drug-likeness | Met criteria | SwissADME | [4] |
| Various chalcone derivatives | Bioavailability | High | SwissADME | [4] |
Experimental Protocols: In Silico Methodologies
The following sections detail the common in silico methodologies used to predict the bioactivities of chalcone derivatives, which can be applied to this compound.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.
-
Protocol:
-
Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.
-
Ligand Preparation: The 2D structure of the chalcone is drawn and converted to a 3D structure. Energy minimization is performed using a suitable force field.
-
Docking Simulation: Software such as AutoDock Tools is used to perform the docking. A grid box is defined around the active site of the protein. The docking algorithm then explores different conformations and orientations of the ligand within the active site.
-
Analysis: The results are analyzed based on the binding energy (kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[5] Lower binding energy generally indicates a more stable complex.
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.
-
Protocol:
-
Compound Input: The chemical structure of the chalcone is submitted to an online prediction server, such as SwissADME or pkCSM.[4]
-
Property Calculation: These platforms use various models to calculate a wide range of pharmacokinetic and toxicological properties.
-
Data Interpretation: The output provides predictions on properties like oral bioavailability, blood-brain barrier penetration, cytochrome P450 inhibition, mutagenicity, and acute toxicity. These are often evaluated against established criteria for drug-likeness (e.g., Lipinski's rule of five).
-
Predicted Signaling Pathway Involvement
Based on the bioactivities of related chalcones, this compound is predicted to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
PI3K/Akt/mTOR Signaling Pathway
Several dihydroxychalcone derivatives have been shown to exert anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth and survival.[2]
Caption: Predicted inhibition of the PI3K/Akt/mTOR pathway.
Nrf2-ARE Signaling Pathway
Some dihydroxychalcone derivatives have been identified as activators of the Nrf2-ARE pathway, which plays a crucial role in the antioxidant response and cytoprotection.[6]
Caption: Predicted activation of the Nrf2-ARE antioxidant pathway.
In Silico Experimental Workflow
The general workflow for the in silico prediction of bioactivities for a novel compound like this compound is outlined below.
Caption: General workflow for in silico bioactivity prediction.
Conclusion
While direct experimental data for this compound is currently unavailable, in silico predictions based on structurally related compounds suggest a promising pharmacological profile. The data presented in this guide indicates potential anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory activities, likely mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR and Nrf2-ARE. The favorable ADMET properties predicted for similar chalcones further support its potential as a lead compound for drug development. However, it is crucial to emphasize that these are predictive data. In vitro and in vivo experimental validation is essential to confirm these predicted bioactivities and to fully elucidate the therapeutic potential of this compound.
References
- 1. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]
- 2. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of 2'-3'-dihydroxy-4',6'-dimethoxychalcone derived from green perilla on auricle thickness in chronic contact dermatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Biosynthetic Pathway of Methoxylated Chalcones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of methoxylated chalcones. These compounds, precursors to a vast array of flavonoids, are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. This document details the enzymatic steps, regulatory networks, and key experimental protocols for studying this pathway, presenting quantitative data in a clear, tabular format and illustrating complex relationships with Graphviz diagrams.
The Core Biosynthetic Pathway of Chalcones
The biosynthesis of chalcones begins with the general phenylpropanoid pathway, which provides the precursor molecule p-coumaroyl-CoA. The formation of the characteristic C6-C3-C6 chalcone (B49325) scaffold is then catalyzed by a series of key enzymes.
The initial and rate-limiting step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone)[1]. This reaction is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase[1]. The resulting naringenin chalcone can then undergo isomerization to the flavanone (B1672756) naringenin, a reaction catalyzed by Chalcone Isomerase (CHI) [1]. This step represents a critical branch point, leading to the synthesis of various classes of flavonoids[1].
The hydroxylation and subsequent methoxylation of the chalcone backbone are crucial modifications that significantly influence the biological activity of the resulting compounds. Hydroxylation is often carried out by cytochrome P450-dependent monooxygenases[1]. The subsequent methylation of hydroxyl groups is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) [1]. A well-characterized example is Chalcone O-methyltransferase (ChOMT), which transfers a methyl group from SAM to a hydroxyl group on the chalcone, such as in the methylation of isoliquiritigenin (B1662430) (4,2',4'- trihydroxychalcone)[1].
dot
Key Enzymes and Their Kinetic Properties
The efficiency and substrate specificity of the enzymes in the methoxylated chalcone biosynthetic pathway are critical determinants of the final product profile. Below are tables summarizing the kinetic parameters of key O-methyltransferases involved in flavonoid biosynthesis.
Table 1: Kinetic Parameters of Flavonoid O-Methyltransferases
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Source Organism |
| ChOMT | Isoliquiritigenin | 2.2 | - | - | Medicago sativa |
| IOMT | Daidzein | 5.8 | - | - | Medicago sativa |
| ZmOMT1 | Tricetin | 15.6 ± 2.1 | 0.23 ± 0.01 | 0.015 | Zea mays |
| HvOMT1 | Tricetin | 25.4 ± 3.5 | 0.11 ± 0.01 | 0.004 | Hordeum vulgare |
| CrOMT2 | Luteolin | 7.6 | - | 2707.9 (M⁻¹s⁻¹) | Citrus reticulata[2] |
| CrOMT2 | Tricetin | 8.7 | - | 2450.8 (M⁻¹s⁻¹) | Citrus reticulata[2] |
Note: Data is compiled from multiple sources. "-" indicates data not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of methoxylated chalcone biosynthesis.
Recombinant Enzyme Expression and Purification
The heterologous expression of biosynthetic enzymes in systems like E. coli is a common practice for their characterization.
Protocol for Recombinant O-Methyltransferase Purification:
-
Transformation: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector (e.g., pET) containing the OMT gene of interest.
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 3-16 hours at a lower temperature (e.g., 16-25°C) to enhance protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). Sonicate the cell suspension on ice to lyse the cells.
-
Purification: Centrifuge the lysate to pellet the cell debris. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. Elute the target protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
dot
Enzyme Activity Assays
Protocol for Chalcone Synthase (CHS) Activity Assay (Spectrophotometric Method):
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, 10 µM p-coumaroyl-CoA, 30 µM malonyl-CoA, and the purified CHS enzyme extract.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-10 minutes).
-
Termination: Stop the reaction by adding 20% HCl.
-
Extraction: Extract the product, naringenin chalcone, with ethyl acetate (B1210297).
-
Quantification: Evaporate the ethyl acetate and redissolve the residue in methanol. Measure the absorbance at approximately 370 nm, the characteristic absorbance maximum for naringenin chalcone.
Protocol for Chalcone Isomerase (CHI) Activity Assay:
-
Reaction Mixture: Prepare a reaction mixture in a total volume of 50 μL containing 50 mM potassium phosphate (pH 7.5), 50 μM naringenin chalcone as the substrate, and 10 μg of purified recombinant CHI protein[3].
-
Control: Use a protein extract from E. coli transformed with an empty vector as a control[3].
-
Incubation: Incubate the reaction at 30°C for 5 minutes[3].
-
Termination and Extraction: Stop the reaction and extract the product twice with 100 μL of ethyl acetate[3].
-
Analysis: Centrifuge the mixture, and analyze the supernatant containing the flavanone product by HPLC.
Protocol for O-Methyltransferase (OMT) Activity Assay:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 1 mM S-adenosyl-L-methionine (SAM) as the methyl donor, 200 µM of the chalcone substrate, and the purified OMT enzyme[2].
-
Incubation: Incubate the reaction at 37°C for a suitable time (e.g., 30-120 minutes).
-
Termination: Stop the reaction by adding methanol.
-
Analysis: Filter the reaction mixture and analyze the formation of the methoxylated chalcone product by HPLC or LC-MS.
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of chalcones and their derivatives.
Table 2: Typical HPLC Conditions for Methoxylated Chalcone Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV detector at a wavelength between 310-370 nm |
| Injection Volume | 10 - 20 µL |
Regulatory Networks of Chalcone Biosynthesis
The biosynthesis of methoxylated chalcones is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli such as UV light and pathogen attack.
Transcriptional Regulation by the MBW Complex
The expression of many genes in the flavonoid biosynthetic pathway, including CHS, is controlled by a conserved transcriptional regulatory complex known as the MBW complex. This complex consists of transcription factors from three families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins[1][4][5]. Different combinations of these transcription factors can activate or repress the expression of specific biosynthetic genes, thereby fine-tuning the production of different classes of flavonoids[1][4].
dot
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Transcriptional control of flavonoid biosynthesis: fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of New Chalcone Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one scaffold, are a prominent class of compounds in medicinal chemistry.[1][2] These molecules, belonging to the flavonoid family, are naturally present in a variety of plants, including fruits, vegetables, spices, and teas.[1][3] The core structure consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, which serves as a versatile template for synthetic modification.[1][2] The presence of this reactive ketoethylenic moiety is crucial for their wide spectrum of biological activities.[4][5]
Due to their straightforward synthesis and diverse pharmacological properties—including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects—chalcone (B49325) derivatives have garnered significant attention as promising candidates for drug discovery and development.[6][7][8] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel chalcone derivatives, complete with detailed experimental protocols and data summaries to aid researchers in this field.
Synthesis of Chalcone Derivatives
The synthesis of chalcones is well-established, with the Claisen-Schmidt condensation being the most classic and widely used method.[1][8] This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde.[5][8] Alternative methods, such as the Wittig reaction and Suzuki cross-coupling, have also been developed to enhance yields and accommodate a wider range of functional groups.[9][10]
General Synthesis Workflow
The overall process for synthesizing and evaluating new chalcone derivatives typically follows a structured workflow from initial synthesis to biological characterization.
Caption: General workflow for chalcone synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis via Claisen-Schmidt Condensation
This protocol describes a standard, solvent-free method for synthesizing a chalcone derivative.[11]
-
Reactant Preparation : In a mortar, combine one equivalent of a substituted acetophenone and one equivalent of a substituted benzaldehyde.
-
Catalyst Addition : Add one equivalent of solid sodium hydroxide (B78521) (NaOH) pellets to the mixture.
-
Reaction : Grind the mixture vigorously with a pestle for approximately 10-15 minutes at room temperature. The reaction mixture will typically turn into a paste and may change color.[11]
-
Isolation : After the reaction is complete (monitored by Thin Layer Chromatography, TLC), add distilled water to the mortar and stir to break up the solid mass.
-
Filtration : Isolate the crude chalcone product by suction filtration.
-
Washing : Wash the solid product thoroughly with water to remove the NaOH catalyst and any unreacted water-soluble starting materials.
-
Purification : Recrystallize the crude product from 95% ethanol (B145695) to obtain the pure chalcone derivative.[11][12]
-
Characterization : Dry the purified crystals and characterize them using techniques such as melting point determination, TLC, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[13]
-
Cell Seeding : Seed cancer cells (e.g., A-375 melanoma cells) into 96-well plates at a desired density and allow them to adhere overnight in a CO2 incubator.[13]
-
Compound Treatment : Prepare serial dilutions of the synthesized chalcone derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the chalcone derivatives (e.g., 25, 50, 100, 200, 400 µg/mL).[13] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation : Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against compound concentration.
Biological Activities and Signaling Pathways
Chalcone derivatives exhibit a wide array of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied.[4][6]
Anticancer Activity
Chalcones exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[6][14] They have been shown to modulate several key signaling pathways involved in cancer progression.
-
PI3K/Akt Pathway : Many chalcone derivatives inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By suppressing the phosphorylation of Akt, these compounds can lead to the upregulation of cell cycle inhibitors like p21 and ultimately induce apoptosis.[15]
-
NF-κB Pathway : The transcription factor NF-κB plays a critical role in inflammation and cancer by promoting cell proliferation and survival. Chalcones have been shown to inhibit NF-κB activation, thereby preventing the expression of downstream pro-survival genes.[2][6]
-
Apoptosis Induction : Chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. They can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.[14][16]
Caption: Key anticancer signaling pathways modulated by chalcones.
Anti-inflammatory Activity
Inflammation is a key process in many diseases, and chalcones have demonstrated potent anti-inflammatory effects.[7] They act by inhibiting the production of pro-inflammatory mediators.
-
Inhibition of iNOS and COX-2 : Chalcones can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing nitric oxide (NO) and prostaglandins, respectively.[17][18]
-
Cytokine Suppression : They can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[18]
-
Nrf2 Activation : Some chalcones exert antioxidant and anti-inflammatory effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1).[17]
Quantitative Data Summary
The biological activity of chalcone derivatives is highly dependent on the substitution patterns on their aromatic rings. The following tables summarize representative quantitative data from various studies.
Table 1: Anticancer Activity of Chalcone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 3 | HeLa, HepG2, T24 | 3.03 - 5.92 | Cytotoxicity | [15] |
| Compound 119 | - | 88.04 (µg/mL) | Radical Scavenging | [5] |
| Compound 26 | MCF-7 | 6.55 - 10.14 | Apoptosis Induction (Caspase 3/9) | [16] |
| Chalcone-Pyrazole Hybrid | HL-60 | Not specified | Sub-G1 Arrest | [5] |
Table 2: Anti-inflammatory and Antimicrobial Activity of Chalcone Derivatives
| Compound ID | Activity Type | Assay/Target Organism | IC50 / EC50 (µg/mL) | Reference |
| Compound 11 | Anti-inflammatory | NO Inhibition (N9 cells) | 0.7 (µM) | [19] |
| Compound 2l | Antibacterial | Xanthomonas axonopodis | 11.4 | [20] |
| Compound 2e | Antiviral | Tobacco Mosaic Virus (TMV) | 44.3 | [20] |
| Compound 5d | Antiviral | Tobacco Mosaic Virus (TMV) | 65.8 | [21] |
Table 3: Synthesis Yields of Chalcone Derivatives
| Synthesis Method | Catalyst/Conditions | Yield Range (%) | Reference |
| Claisen-Schmidt Condensation | aq. NaOH | 25.65 - 88.92 | [1] |
| Claisen-Schmidt Condensation | NaOH / KOH | 70 - 98 | [1][8] |
| Solvent-free Aldol Condensation | Solid NaOH | 58 - 71.5 | [12] |
| Wittig Reaction | Boiling Water | High Yields | [10] |
Structure-Activity Relationships (SAR)
The biological potency and selectivity of chalcones can be fine-tuned by modifying the substituents on rings A and B. Understanding these structure-activity relationships (SAR) is crucial for designing more effective derivatives.
-
Electron-donating groups (e.g., -OH, -OCH3) on either ring often enhance anticancer and antioxidant activities.[16]
-
Electron-withdrawing groups (e.g., halogens, -NO2) can also increase cytotoxic potency.
-
Heterocyclic rings incorporated into the chalcone scaffold have been shown to yield compounds with potent antimicrobial and anticancer activities.[4][5]
-
The presence of hydroxyl groups , particularly at the 2'-position of ring A, is often associated with strong anti-inflammatory effects.[19]
Caption: Key structure-activity relationships for chalcone derivatives.
Conclusion
Chalcones continue to be a privileged scaffold in medicinal chemistry, offering a foundation for the development of potent therapeutic agents. Their ease of synthesis, coupled with a broad and tunable range of biological activities, makes them highly attractive for drug discovery. This guide has provided a comprehensive overview of the synthesis, biological mechanisms, and key experimental protocols relevant to the study of novel chalcone derivatives. By leveraging the structure-activity relationships and signaling pathway information presented, researchers can more effectively design and develop next-generation chalcone-based drugs for a variety of diseases, particularly cancer and inflammatory disorders.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scienceopen.com [scienceopen.com]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. jetir.org [jetir.org]
- 13. anjs.edu.iq [anjs.edu.iq]
- 14. jchr.org [jchr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. New chalcone derivatives: synthesis, antiviral activity and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for In Vitro Antioxidant Assays of 3,2'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, a class of natural and synthetic compounds, are precursors to flavonoids and exhibit a wide range of biological activities, including antioxidant properties. The compound 3,2'-Dihydroxy-4,4'-dimethoxychalcone belongs to this class and is of interest for its potential antioxidant capacity. This document provides detailed protocols for assessing the in vitro antioxidant activity of this chalcone (B49325) using two common assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Data Presentation: Antioxidant Activity of Chalcone Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for various chalcone derivatives from in vitro antioxidant assays. A lower IC50 value indicates a higher antioxidant activity. This data is provided to offer a comparative landscape for the potential antioxidant activity of this compound.
| Compound/Extract | Assay | IC50 (µM) | Reference |
| 2'-hydroxy-3,4-dimethoxychalcone | DPPH | 975 | [1] |
| 2',4'-dihydroxy-3,4-dimethoxychalcone | DPPH | 1402.9 | [1] |
| 2',5'-dihydroxy-3,4-dimethoxychalcone | DPPH | 7.34 | [1] |
| Chalcone Series 1-13 | DPPH | 0.58 ± 0.14 - 1.72 ± 0.03 | [2][3] |
| Chalcone Series 1-13 | ABTS | 0.49 ± 0.3 - 1.48 ± 0.06 | [2][3] |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | DPPH | 50.2 ± 2.8 | [4] |
| Ascorbic Acid (Standard) | DPPH | 0.5 ± 0.1 | [3] |
| Ascorbic Acid (Standard) | ABTS | 0.46 ± 0.17 | [3] |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from deep violet to pale yellow. This change in color is measured spectrophotometrically, and the degree of discoloration is proportional to the scavenging potential of the antioxidant compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Micropipettes
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Store the solution in an amber bottle and in the dark to prevent degradation.
-
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control (e.g., Ascorbic acid).
-
-
Assay Protocol:
-
To a 96-well microplate, add 100 µL of the different concentrations of the test compound or standard to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank well, add 200 µL of methanol.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the sample (DPPH solution with the test compound).
-
-
-
Determination of IC50 Value:
-
Plot the percentage of scavenging activity against the corresponding concentrations of the test compound.
-
The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the graph.
-
ABTS Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of this decolorization, measured spectrophotometrically, is proportional to the antioxidant's activity.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate Buffered Saline (PBS) or ethanol (B145695)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Micropipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the stock ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions from the stock solution to achieve a range of concentrations.
-
Prepare a similar dilution series for the positive control (e.g., Trolox).
-
-
Assay Protocol:
-
To a 96-well microplate, add 20 µL of the different concentrations of the test compound or standard to respective wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the control well, add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.
-
For the blank well, add 200 µL of the solvent.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement:
-
After incubation, measure the absorbance of each well at 734 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the test compound).
-
A_sample is the absorbance of the sample (ABTS•+ solution with the test compound).
-
-
-
Determination of IC50 Value:
-
Plot the percentage of scavenging activity against the corresponding concentrations of the test compound.
-
The IC50 value, the concentration of the compound that scavenges 50% of the ABTS•+ radicals, is determined from the graph.
-
Mandatory Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Anti-inflammatory Potential of 3,2'-Dihydroxy-4,4'-dimethoxychalcone: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific experimental data on the anti-inflammatory activity of 3,2'-Dihydroxy-4,4'-dimethoxychalcone. The following application notes and protocols are therefore based on established methodologies for evaluating the anti-inflammatory properties of structurally related chalcone (B49325) derivatives. These protocols provide a robust framework for researchers, scientists, and drug development professionals to investigate the potential of the target compound.
Introduction
Chalcones, a class of aromatic ketones, are precursors of flavonoids and are known for their diverse pharmacological activities, including potent anti-inflammatory effects.[1] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to the reduced production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This document outlines detailed protocols for the in vitro evaluation of the anti-inflammatory activity of chalcone compounds, using the murine macrophage cell line RAW 264.7 as a model system.
Data Presentation: Anti-inflammatory Activity of Structurally Related Chalcones
The following tables summarize the in vitro anti-inflammatory activity of various chalcone derivatives from published literature, providing a reference for expected potency. It is crucial to note that these data are for compounds structurally related to this compound and should be used as a comparative reference only.
Table 1: Inhibition of Nitric Oxide (NO) Production by Chalcone Derivatives in LPS-stimulated RAW 264.7 Macrophages
| Chalcone Derivative | IC50 (µM) | Reference |
| 2'-Hydroxy-4',6'-dimethoxychalcone | 9.6 | [1] |
| 2'-Methoxy-3,4-dichlorochalcone | 7.1 | [1] |
| 2'-Hydroxy-3-bromo-6'-methoxychalcone | 7.8 | [1] |
| 2'-Hydroxy-6'-methoxychalcone | 9.6 | [1] |
Lower IC50 values indicate higher potency.
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production by Chalcone Derivatives
| Chalcone Derivative | Cell Line | Stimulus | IC50 (µM) | Reference |
| 2',4-Dihydroxy-4'-methoxychalcone | Rat Peritoneal Macrophages | TPA | 3 | [2] |
| 2',4-dihydroxy-6'-methoxychalcone | Rat Peritoneal Macrophages | TPA | 3 | [2] |
| 2'-hydroxy-4'-methoxychalcone | Rat Peritoneal Macrophages | TPA | 3 | [2] |
TPA: 12-O-tetradecanoylphorbol-13-acetate
Table 3: Inhibition of Pro-inflammatory Cytokines by Chalcone Derivatives in LPS-stimulated RAW 264.7 Macrophages
| Chalcone Derivative | Cytokine Inhibited | Concentration | % Inhibition | Reference |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | TNF-α, IL-1β, IL-6 | Dose-dependent | Significant | [3] |
| 4-dimethylamino-3',4'-dimethoxychalcone | TNF-α | Not specified | Significant | [4] |
Experimental Protocols
The following are detailed protocols for assessing the anti-inflammatory properties of a test compound, such as this compound.
Protocol 1: Cell Culture and Induction of Inflammation
Objective: To culture RAW 264.7 macrophage cells and induce an inflammatory response using Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate multi-well plates (e.g., 96-well for NO assay, 24-well for cytokine assays, 6-well for Western blotting) at a suitable density (e.g., 5 x 10^4 cells/well for a 96-well plate) and allow them to adhere overnight.[5]
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory agent).[5]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine production) to induce an inflammatory response.[5] Include a negative control group without LPS stimulation.
Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Objective: To quantify the production of nitric oxide (NO) by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate reader
Procedure:
-
Sample Collection: After the incubation period from Protocol 1, collect 50 µL of the cell culture supernatant from each well.[5]
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by interpolating from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Protocol 3: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)
Objective: To quantify the concentration of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
96-well microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatants after the treatment and stimulation period as described in Protocol 1.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions.[6] This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Adding a substrate for color development.
-
Stopping the reaction with a stop solution.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples from their respective standard curves and determine the percentage of inhibition.[6]
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of the test compound on the activation of the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control to determine the relative protein expression levels. A decrease in the phosphorylation of p65, p38, ERK, and JNK, and a decrease in the degradation of IκBα would indicate inhibition of these pathways.
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
Caption: Generalized NF-κB signaling pathway and potential inhibition by chalcones.
Caption: Generalized MAPK signaling pathway and potential inhibition by chalcones.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. Protocol Griess Test [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of 3,2'-Dihydroxy-4,4'-dimethoxychalcone on human cancer cell lines
As no direct research data was found for 3,2'-Dihydroxy-4,4'-dimethoxychalcone, this document provides detailed application notes and protocols based on the closely related and well-studied dihydrochalcone (B1670589) analogue, Calomelanone (2′,6′-dihydroxy-4,4′-dimethoxydihydrochalcone) . The experimental data and methodologies presented are derived from published research on this compound and are intended to serve as a guide for investigating the cytotoxic effects of similar chalcone (B49325) derivatives on human cancer cell lines.
Application Notes
Calomelanone has demonstrated significant cytotoxic effects against various human cancer cell lines.[1][2] Its primary mechanisms of action involve the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the modulation of autophagy.[1][3] These characteristics make it a compound of interest for cancer research and drug development.
Mechanism of Action
Calomelanone induces apoptosis by triggering the mitochondrial (intrinsic) pathway, evidenced by the disruption of the mitochondrial transmembrane potential (MTP) and activation of caspase-9.[1][2] It also activates the extrinsic pathway through the activation of caspase-8.[1][2] Both pathways converge to activate the executioner caspase-3, leading to programmed cell death.[1][2] In addition to apoptosis, calomelanone has been observed to induce autophagy, a cellular process that can either promote cell survival or contribute to cell death, depending on the cellular context.[1][3] This dual activity suggests a complex cellular response to calomelanone treatment.
Another related compound, alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone , has been shown to inhibit cell proliferation, invasion, and migration in gastric cancer cells.[4] Its mechanism involves the induction of autophagy through the generation of reactive oxygen species (ROS) and the subsequent activation of the MEK/ERK signaling pathway.[4]
Cell Line Specificity
Calomelanone has shown differential cytotoxicity across various cancer cell lines. For instance, it is particularly effective against acute promyelocytic leukemia (HL-60) and monocytic leukemia (U937) cells, with lower IC50 values compared to hepatocellular carcinoma (HepG2) cells.[1] This selectivity highlights the importance of screening against a panel of cancer cell lines to identify those most susceptible to this class of compounds.
Data Presentation
Table 1: Cytotoxicity of Calomelanone in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 24 | 49.4 ± 1.2 |
| U937 | Monocytic Leukemia | 24 | 93.3 ± 3.3 |
| HepG2 | Hepatocellular Carcinoma | 48 | >200 |
Data extracted from research on Calomelanone (2′,6′-dihydroxy-4,4′-dimethoxydihydrochalcone).[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HL-60, U937, HepG2)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Calomelanone (or other chalcone derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the chalcone compound in complete growth medium.
-
After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting and quantifying apoptosis by flow cytometry.
Materials:
-
Human cancer cell lines
-
Chalcone compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the chalcone compound at various concentrations for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Human cancer cell lines
-
Chalcone compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Caspase-3, Caspase-8, Caspase-9, Bax, Bcl-xL, p-ERK, ERK, LC3B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the chalcone compound for the desired time, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Caption: A generalized workflow for assessing the cytotoxicity of chalcone derivatives.
Caption: Apoptosis signaling induced by Calomelanone in cancer cells.[1][2]
Caption: Autophagy pathway activated by a dihydrochalcone in gastric cancer cells.[4]
References
- 1. Effect of Calomelanone, a Dihydrochalcone Analogue, on Human Cancer Apoptosis/Regulated Cell Death in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Calomelanone, a Dihydrochalcone Analogue, on Human Cancer Apoptosis/Regulated Cell Death in an In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone inhibits cell proliferation, invasion, and migration in gastric cancer in part via autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Studies with 3,2'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential enzyme inhibitory activities of 3,2'-Dihydroxy-4,4'-dimethoxychalcone, a chalcone (B49325) derivative of interest for its potential therapeutic properties. While direct quantitative enzyme inhibition data for this specific compound is limited in the current scientific literature, this document compiles information on structurally related chalcones to infer its likely bioactivities. Detailed protocols for key enzyme assays are provided to enable researchers to directly assess the inhibitory potential of this compound.
Overview of Potential Enzyme Inhibition
Chalcones are a class of natural and synthetic compounds known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Many of these effects are attributed to their ability to inhibit specific enzymes. Based on the activities of structurally similar dihydroxy- and dimethoxy-substituted chalcones, this compound is a promising candidate for the inhibition of enzymes involved in inflammation and pigmentation.
Note: The quantitative data presented below is for structurally similar chalcone derivatives and should be considered as indicative of the potential activity of this compound. Direct testing is required to determine its specific inhibitory profile.
Potential Target Enzymes and Supporting Data
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Inhibition of these enzymes is a major strategy for treating inflammatory conditions. Studies on a range of synthetic chalcone derivatives have demonstrated their potential as potent inhibitors of these enzymes.[1]
A study on 3,4-dihydroxychalcones revealed that these compounds are potent inhibitors of 5-lipoxygenase and, in some cases, also inhibit cyclooxygenase.[2][3] Notably, a close structural analog, 2',5'-dimethoxy-3,4-dihydroxychalcone, was found to be a potent inhibitor of both enzymes.[2][3] This suggests a high probability that this compound also possesses inhibitory activity against these key inflammatory enzymes.
Table 1: Inhibitory Activity of Structurally Similar Chalcones against COX and 5-LOX
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 2',5'-dimethoxy-3,4-dihydroxychalcone | 5-Lipoxygenase | Potent Inhibition (Specific IC50 not provided) | [2][3] |
| 2',5'-dimethoxy-3,4-dihydroxychalcone | Cyclooxygenase | Potent Inhibition (Specific IC50 not provided) | [2][3] |
| Various Chalcone Derivatives | COX-2 | 4.78 - 15.40 | [1] |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin color. Inhibitors of tyrosinase are of great interest for the development of skin-lightening agents and treatments for hyperpigmentation disorders. Several studies have shown that chalcones can be effective tyrosinase inhibitors. For instance, 2',4',6'-trihydroxy-3,4-dimethoxychalcone has been shown to exhibit high inhibitory effects on tyrosinase.[4][5] Furthermore, a recent study on 2'-hydroxy-4,4'-dimethoxychalcone, a very close analog of the target compound, demonstrated its ability to reduce cellular melanin content and the expression of tyrosinase in B16F10 melanoma cells.[6]
Table 2: Tyrosinase Inhibitory Activity of Structurally Similar Chalcones
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 2',4',6'-trihydroxy-3,4-dimethoxychalcone | Tyrosinase | High Inhibition (Specific IC50 not provided) | [4][5] |
| 2,2',4,4',6'-pentahydroxychalcone | Tyrosinase | 1 | [4] |
| Kojic Acid (Reference Inhibitor) | Tyrosinase | 12 | [4] |
Experimental Protocols
The following are detailed protocols for in vitro enzyme inhibition assays that can be used to evaluate the activity of this compound.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
This compound (test compound)
-
Positive control inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
Prepare working solutions by diluting the stock solutions in the reaction buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add reaction buffer and heme.
-
100% Activity wells (Control): Add reaction buffer, heme, and the respective COX enzyme.
-
Inhibitor wells: Add reaction buffer, heme, the respective COX enzyme, and various concentrations of the test compound or positive control.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at a suitable wavelength (e.g., 590 nm for the colorimetric method) in kinetic mode for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol is based on the spectrophotometric detection of the formation of conjugated dienes.
Materials:
-
5-Lipoxygenase enzyme (from soybean or human recombinant)
-
Linoleic acid or arachidonic acid (substrate)
-
Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)
-
This compound (test compound)
-
Positive control inhibitor (e.g., nordihydroguaiaretic acid - NDGA)
-
Dimethyl sulfoxide (DMSO)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
Prepare working solutions by diluting the stock solutions in the reaction buffer.
-
-
Assay Setup:
-
In a UV-transparent plate or cuvette, add the reaction buffer and the test compound or positive control at various concentrations.
-
-
Pre-incubation: Add the 5-LOX enzyme solution and incubate at room temperature for 5 minutes.
-
Reaction Initiation: Add the substrate (linoleic acid or arachidonic acid) to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 234 nm for 5-10 minutes. This corresponds to the formation of hydroperoxides.
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration.
-
Determine the percentage of inhibition compared to the control (no inhibitor).
-
Calculate the IC50 value from the dose-response curve.
-
Tyrosinase Inhibition Assay
This protocol is based on the spectrophotometric measurement of dopachrome (B613829) formation from the oxidation of L-DOPA.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound (test compound)
-
Positive control inhibitor (e.g., kojic acid)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
Prepare working solutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add phosphate buffer, tyrosinase solution, and various concentrations of the test compound or positive control to the wells.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add the L-DOPA solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm (for dopachrome formation) in kinetic mode for 10-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
To aid in the understanding of the experimental design and the biological context, the following diagrams illustrate the key signaling pathways and the general workflow for enzyme inhibition assays.
Caption: Arachidonic Acid Cascade and Potential Inhibition by this compound.
Caption: Melanogenesis Pathway and Potential Inhibition by this compound.
Caption: General Experimental Workflow for Enzyme Inhibition Assays.
References
- 1. dovepress.com [dovepress.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Chalcones: Protocols for Bioactivity Assessment in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Experimental Protocols for Evaluating the Bioactivity of Synthetic Chalcones.
Chalcones, a class of aromatic ketones, serve as precursors to flavonoids and are recognized for their broad spectrum of biological activities. Their versatile scaffold makes them a promising area of research for the development of novel therapeutic agents. This document provides a comprehensive set of application notes and detailed experimental protocols for assessing the anticancer, anti-inflammatory, antioxidant, and antimicrobial properties of synthetic chalcones.
Section 1: Anticancer Activity
The anticancer potential of synthetic chalcones can be evaluated through a series of in vitro assays designed to measure cytotoxicity, induction of apoptosis, and impact on key cellular signaling pathways.
Data Presentation: Anticancer Activity of Synthetic Chalcones
| Chalcone (B49325) Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | MTT | 3.44 ± 0.19 | [1] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | HepG2 (Liver) | MTT | 4.64 ± 0.23 | [1] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | HCT116 (Colon) | MTT | 6.31 ± 0.27 | [1] |
| Chalcone-platinum complex | HepG-2 (Liver) | MTT | 0.33 | [1] |
| α-phthalimido-chalcone (Trimethoxy derivative) | Hep G2 (Liver) | MTT | 1.62 | [1] |
| Chalcone with 4-methoxy substitution | MCF-7 (Breast) | MTT | 3.44 ± 0.19 | [1] |
| Boronic chalcone 5 | SCC-25 (Oral) | MTT | 17.9 | [2] |
Experimental Protocols
1. MTT Assay for Cell Viability
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthetic chalcone dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthetic chalcone (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assessment: Caspase Activity Assay
This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.
-
Materials:
-
Cancer cells treated with synthetic chalcone
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)[3]
-
96-well plate
-
Microplate reader (colorimetric or fluorometric)
-
-
Procedure:
-
Treat cells with the synthetic chalcone at its IC50 concentration for a specified time (e.g., 24 hours).
-
Lyse the cells according to the manufacturer's protocol for the caspase activity kit.
-
Add the caspase-3 substrate to the cell lysate in a 96-well plate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of 380/440 nm (for fluorometric assays).[3]
-
The increase in signal is proportional to the caspase-3 activity.
-
Signaling Pathway Analysis: Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation of proteins involved in key signaling pathways like MAPK and NF-κB.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Prepare protein lysates from cells treated with the synthetic chalcone.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Anticancer signaling pathways modulated by chalcones.
Section 2: Anti-inflammatory Activity
The anti-inflammatory effects of synthetic chalcones are often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).
Data Presentation: Anti-inflammatory Activity of Synthetic Chalcones
| Chalcone Derivative | Assay | Cell Line | IC50 (µM) | Reference |
| 2',5'-dihydroxychalcone | NO Production | N9 Microglial Cells | 0.7 ± 0.06 | [4] |
| 2'-hydroxychalcone | β-glucuronidase release | Rat Neutrophils | 1.6 ± 0.2 | [4] |
| Chalcone Derivative 13 | NO Production | RAW 264.7 | 15.6 | [5] |
| Chalcone Derivative 14 | NO Production | RAW 264.7 | 7.81 | [5] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Synthetic chalcone dissolved in DMSO
-
Griess Reagent (Component A: Sulfanilamide, Component B: N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (B80452) standard
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the synthetic chalcone for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.[6]
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.[6]
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.
-
Experimental workflow for the Nitric Oxide (NO) inhibition assay.
Section 3: Antioxidant Activity
The antioxidant capacity of synthetic chalcones can be determined using radical scavenging assays such as DPPH and ABTS.
Data Presentation: Antioxidant Activity of Synthetic Chalcones
| Chalcone Derivative | Assay | IC50 (µg/mL) | Reference | |---|---|---|---|---| | (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | DPPH | 8.22 |[7] | | (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | DPPH | 6.89 |[7] | | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | DPPH | 3.39 |[7] | | Chalcone JVC3 | ABTS | 53.76 µM |[8] | | Chalcone JVC4 | ABTS | 50.34 µM |[8] | | Naphthalene-based chalcone 5 | DPPH | 178 µM |[9] | | Naphthalene-based chalcone 10 | DPPH | 177 µM |[9] |
Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Synthetic chalcone dissolved in methanol
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plate or cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Prepare various concentrations of the synthetic chalcone in methanol.
-
Add 1 mL of the chalcone solution to 1 mL of DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[10]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Synthetic chalcone dissolved in a suitable solvent
-
Trolox or Ascorbic acid (positive control)
-
Phosphate (B84403) buffer
-
96-well plate or cuvettes
-
Spectrophotometer
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.[11]
-
Dilute the ABTS•+ solution with phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the chalcone solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[12]
-
Section 4: Antimicrobial Activity
The antimicrobial efficacy of synthetic chalcones is typically assessed by determining the Minimum Inhibitory Concentration (MIC).
Data Presentation: Antimicrobial Activity of Synthetic Chalcones
| Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference | |---|---|---|---|---| | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | S. aureus | 125 |[7] | | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | B. subtilis | 62.5 |[7] | | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | E. coli | 250 |[7] | | Thiazole-based chalcone | B. cereus | 6.5-28.4 (µmol x 10⁻²/mL) |[13] | | Thiazole-based chalcone | L. monocytogenes | 21.4-113.6 (µmol x 10⁻²/mL) |[13] | | Trifluoromethyl-substituted chalcone 14 | S. aureus | 7.81 |[5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Synthetic chalcone dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ampicillin)
-
Incubator
-
-
Procedure:
-
Perform serial two-fold dilutions of the synthetic chalcone in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the chalcone dilutions.
-
Include a positive control (bacteria with antibiotic), a negative control (broth only), and a growth control (bacteria in broth).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the chalcone that completely inhibits visible bacterial growth.
-
A generalized workflow for the screening of bioactive synthetic chalcones.
References
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. ijcea.org [ijcea.org]
- 9. Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. benchchem.com [benchchem.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unraveling the Mechanisms of Dihydroxy-Dimethoxychalcones in Cellular Pathways
Note: Initial literature searches for 3,2'-Dihydroxy-4,4'-dimethoxychalcone did not yield specific experimental data. Therefore, this document utilizes a closely related and well-studied chalcone (B49325), 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , as a representative compound to illustrate the cell-based assays and protocols for determining its mechanism of action. The methodologies described herein are broadly applicable to the study of other chalcone derivatives.
Introduction
Chalcones are a class of natural compounds belonging to the flavonoid family, known for their diverse pharmacological activities.[1] 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) is a specific chalcone that has demonstrated significant potential in preclinical studies, particularly in oncology.[2] Understanding the cellular and molecular mechanisms underlying the activity of DMC is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for cell-based assays to investigate the cytotoxic, apoptotic, and cell cycle inhibitory effects of DMC, with a focus on its impact on key signaling pathways.
Data Presentation
The following table summarizes the cytotoxic activity of DMC and other related chalcones against various cancer cell lines, as reported in the literature.
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | BEL-7402/5-FU | MTT | Not Specified | [2] |
| Chalcone 12 | MCF-7 | MTT | 4.19 ± 1.04 | [3] |
| Chalcone 12 | ZR-75-1 | MTT | 9.40 ± 1.74 | [3] |
| Chalcone 12 | MDA-MB-231 | MTT | 6.12 ± 0.84 | [3] |
| Chalcone 13 | MCF-7 | MTT | 3.30 ± 0.92 | [3] |
| Chalcone 13 | ZR-75-1 | MTT | 8.75 ± 2.01 | [3] |
| Chalcone 13 | MDA-MB-231 | MTT | 18.10 ± 1.65 | [3] |
| 2',4-dihydroxy-3'-methoxy-4'-ethoxychalcone | RPMI8226 | CCK-8 | 25.97 | [4] |
| 2',4-dihydroxy-3'-methoxy-4'-ethoxychalcone | MM.1S | CCK-8 | 18.36 | [4] |
| 2',4-dihydroxy-3'-methoxy-4'-ethoxychalcone | U266 | CCK-8 | 15.02 | [4] |
Signaling Pathways
DMC has been shown to exert its effects by modulating key cellular signaling pathways, primarily the PI3K/AKT pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3,2'-Dihydroxy-4,4'-dimethoxychalcone
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,2'-Dihydroxy-4,4'-dimethoxychalcone is a member of the chalcone (B49325) family, a class of compounds known for their diverse biological activities.[1] As with many bioactive molecules, a reliable analytical method is essential for purity assessment, quantitative analysis, and quality control in research and development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described reversed-phase HPLC (RP-HPLC) method is designed to be a starting point for researchers, providing a sensitive and accurate protocol that can be further optimized and validated for specific applications.
Principle of the Method
This method employs reversed-phase HPLC to separate this compound from potential impurities.[2] A non-polar C18 stationary phase is used in conjunction with a polar mobile phase, typically a mixture of methanol (B129727) or acetonitrile (B52724) and water.[3] Chalcones, being relatively nonpolar, are well-retained on the C18 column, allowing for effective separation. The addition of a small amount of acid to the mobile phase can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[3] Detection is achieved using a UV detector, as chalcones exhibit strong absorbance in the UV-Vis spectrum, generally between 340-390 nm.[2][4]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is suitable for this analysis.[5]
Table 1: Recommended HPLC Conditions
| Parameter | Recommended Condition |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water[4] |
| Elution Mode | Isocratic or Gradient (see below) |
| Flow Rate | 0.8 - 1.2 mL/min[2] |
| Column Temperature | 30-40 °C[2] |
| Detection Wavelength | 310 - 370 nm (to be optimized based on UV scan)[2] |
| Injection Volume | 10 - 20 µL[2] |
| Run Time | 10 - 15 minutes (or until all components have eluted)[2] |
-
Isocratic Elution: A starting point could be an 80:20 (v/v) mixture of Methanol:Water.[2]
-
Gradient Elution: For complex samples with multiple impurities, a gradient elution may provide better separation.[3][6] An example gradient is increasing the acetonitrile concentration from 20% to 50% over 15 minutes.[6][7]
2. Preparation of Standard and Sample Solutions
a. Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]
b. Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards. A typical concentration range for linearity studies is 2-40 µg/mL.[2]
c. Sample Preparation: For the analysis of a bulk drug substance, prepare a solution of approximately 100 µg/mL by dissolving an accurately weighed amount in methanol and diluting it with the mobile phase.[5] For other matrices, appropriate extraction and clean-up procedures should be developed and validated.
3. Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2] Key validation parameters are summarized below.
Table 2: Typical Method Validation Parameters for HPLC Analysis of Chalcones
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | The peak for the analyte should be well-resolved from any impurities or excipients. |
| Robustness | No significant changes in results with minor variations in method parameters.[5] |
Data Presentation
Table 3: Hypothetical Retention Time and System Suitability Data
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~ 7.5 | ≤ 1.5 | ≥ 2000 |
| Impurity 1 (more polar) | ~ 3.2 | - | - |
| Impurity 2 (less polar) | ~ 9.8 | - | - |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: HPLC method development and validation process.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
Application Notes: 3,2'-Dihydroxy-4,4'-dimethoxychalcone as a Molecular Probe
Introduction
3,2'-Dihydroxy-4,4'-dimethoxychalcone is a member of the chalcone (B49325) family, a class of organic compounds that form the central core of a variety of important biological molecules.[1] Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with multiple biological targets.[1][2] The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings of this compound modulates its electronic properties and hydrogen-bonding capacity, which are crucial for its interaction with enzymatic targets and its diverse biological activities.[2] These activities include anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, making it a valuable molecular probe for studying various cellular pathways and as a potential lead compound in drug discovery.
Key Applications and Mechanisms of Action
1. Anti-inflammatory Activity:
Structurally related chalcones exhibit significant anti-inflammatory properties by modulating key inflammatory pathways.[2] The α,β-unsaturated carbonyl system is a key pharmacophore that can interact with biological nucleophiles, contributing to its bioactivity.[2] The mechanism of anti-inflammatory action often involves the inhibition of pro-inflammatory enzymes and signaling pathways:
-
Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide is a hallmark of inflammation. Chalcone derivatives have been shown to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophage cells by downregulating the expression of inducible nitric oxide synthase (iNOS).[2]
-
Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: Some chalcones are potent inhibitors of COX and 5-lipoxygenase, enzymes that produce prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation.[3]
-
Suppression of NF-κB Activation: The transcription factor NF-κB is a master regulator of inflammatory responses, controlling the expression of various pro-inflammatory cytokines and adhesion molecules. Certain chalcones can inhibit NF-κB activation, thereby reducing the inflammatory cascade.[2]
-
Induction of Heme Oxygenase-1 (HO-1): Some chalcones can induce the expression of the cytoprotective enzyme HO-1 through the activation of the NRF2 pathway, contributing to their anti-inflammatory and antioxidant effects.[2]
2. Anticancer Activity:
Chalcones have demonstrated cytotoxic effects against various cancer cell lines through multiple mechanisms:
-
Induction of Apoptosis: 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone, a structurally similar compound, has been shown to induce mitochondria-mediated apoptosis in multiple myeloma cells.[4] This is often associated with the upregulation of pro-apoptotic proteins like cleaved caspases and Bad, and downregulation of anti-apoptotic proteins like Bcl-2.[4]
-
Cell Cycle Arrest: Certain chalcone derivatives can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For example, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone has been shown to cause G2/M phase arrest in breast cancer cells.[5]
-
Inhibition of PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is frequently overactivated in cancer and plays a crucial role in cell proliferation, survival, and growth. Some chalcones can suppress this pathway, contributing to their anticancer effects.[4][5]
-
Induction of Autophagy: 3,4-dimethoxychalcone (B600365) has been identified as an inducer of autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer.[6][7]
3. Neuroprotective and Other Activities:
-
β-Amyloid Plaque Staining: Chalcone-based fluorescent probes have been developed for the in vitro staining of β-amyloid plaques, which are a hallmark of Alzheimer's disease.[8] This suggests potential applications in neurodegenerative disease research.
-
Enzyme Inhibition: Chalcones can inhibit various enzymes, including tyrosinase, α-glucosidase, and acetylcholinesterase, indicating their potential for applications in skin hyperpigmentation, diabetes, and neurodegenerative disorders, respectively.[9]
-
Antioxidant Activity: Many chalcones possess potent free radical scavenging activity, which contributes to their protective effects against oxidative stress-related diseases.[10][11]
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and structurally similar compounds.
Table 1: Anticancer Activity of Chalcone Derivatives
| Compound | Cell Line | Activity | IC50 Value | Reference |
| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | RPMI8226 (Multiple Myeloma) | Antiproliferative | 25.97 μM | [4] |
| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | MM.1S (Multiple Myeloma) | Antiproliferative | 18.36 μM | [4] |
| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | U266 (Multiple Myeloma) | Antiproliferative | 15.02 μM | [4] |
| 4′-O-caproylated-DMC | SH-SY5Y (Neuroblastoma) | Cytotoxicity | 5.20 μM | [12] |
| 4′-O-methylated-DMC | SH-SY5Y (Neuroblastoma) | Cytotoxicity | 7.52 μM | [12] |
| 4′-O-benzylated-DMC | A-549 (Lung Carcinoma) | Cytotoxicity | 9.99 μM | [12] |
| 4′-O-benzylated-DMC | FaDu (Pharyngeal Carcinoma) | Cytotoxicity | 13.98 μM | [12] |
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Chalcone Derivatives
| Compound | Assay | Target | Activity | Reference |
| 3,4-dihydroxychalcones | 5-Lipoxygenase Inhibition | 5-Lipoxygenase | Potent Inhibition | [3] |
| 2',5'-dimethoxy-3,4-dihydroxychalcone | Cyclooxygenase Inhibition | Cyclooxygenase | Inhibition comparable to flufenamic acid | [3] |
| Chalcone 9 | Antibacterial (H. pylori) | Helicobacter pylori | MIC: 1 μg/mL, MBC: 2 μg/mL | [13] |
| Chalcones 14 and 15 | Antibacterial (H. pylori) | Helicobacter pylori | MIC and MBC: 2 μg/mL | [13] |
| HDDC and DDDC | α-glucosidase inhibition | α-glucosidase | More than twice the activity of acarbose | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is a generalized procedure based on established methods for chalcone synthesis.[14][15]
Materials:
-
2'-Hydroxy-4'-methoxyacetophenone
-
3-Hydroxy-4-methoxybenzaldehyde
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Stirring apparatus
-
Beakers and flasks
Procedure:
-
Dissolve 2'-Hydroxy-4'-methoxyacetophenone (1 equivalent) and 3-Hydroxy-4-methoxybenzaldehyde (1 equivalent) in methanol or ethanol in a flask.
-
Prepare a solution of KOH or NaOH (e.g., 40-50% aqueous solution) and add it dropwise to the stirred mixture of acetophenone (B1666503) and benzaldehyde (B42025) at room temperature.
-
Continue stirring the reaction mixture at room temperature for several hours (e.g., 4-24 hours) until the reaction is complete (monitor by TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding dilute HCl until a precipitate is formed.
-
Filter the crude product, wash it with cold water until the washings are neutral to litmus (B1172312) paper.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure this compound.
Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol is adapted from established methods for assessing the anti-inflammatory activity of chalcones.[16]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[16]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory agent).[16]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control group without LPS stimulation.[16]
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.[16]
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.[16]
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.[16]
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each chalcone concentration compared to the LPS-stimulated control.[16]
-
Protocol 3: In Vitro Anticancer Assay - Cell Viability (MTT Assay)
This is a standard protocol to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., U266)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the control and determine the IC50 value.
Visualizations
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel fluorescence probes based on the chalcone scaffold for in vitro staining of β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic synthesis of a new and bioactive dihydrochalcone: 3,4-dihydroxy-2',6'-dimethoxy dihydrochalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Chalcones, Screening In silico and In vitro and Evaluation of Helicobacter pylori Adhesion by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. jchr.org [jchr.org]
- 16. benchchem.com [benchchem.com]
Application of 3,2'-Dihydroxy-4,4'-dimethoxychalcone in neuroprotective studies
Application of 4,4'-Dimethoxychalcone in Neuroprotective Studies
Note: Information regarding the specific compound 3,2'-Dihydroxy-4,4'-dimethoxychalcone is limited in current research literature. Therefore, this document will focus on the well-studied and structurally related chalcone (B49325), 4,4'-Dimethoxychalcone (DMC) , as a representative molecule for neuroprotective applications. The principles and protocols described herein can serve as a foundational guide for investigating the neuroprotective potential of other chalcone derivatives.
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 4,4'-Dimethoxychalcone (DMC) in neuroprotective studies, with a particular focus on its therapeutic potential for Parkinson's Disease (PD). DMC is a natural flavonoid known to possess anti-inflammatory, antioxidant, and autophagy-inducing properties.[1][2]
Mechanism of Action
DMC exerts its neuroprotective effects through multiple mechanisms. In models of Parkinson's disease, it has been shown to alleviate motor deficits and prevent the death of dopaminergic (DA) neurons.[3] Key mechanisms include the reversal of tyrosine hydroxylase ubiquitination and degradation, reduction of oxidative stress in DA neurons, and anti-inflammatory effects in microglia.[3] Furthermore, DMC has been identified as a caloric restriction mimetic that can enhance TFEB-mediated autophagy, which is crucial for clearing aggregated proteins and damaged organelles, and can alleviate pyroptosis and necroptosis, two forms of programmed cell death implicated in spinal cord injury and potentially other neurodegenerative conditions.[4] Studies have also shown that DMC can regulate redox homeostasis by targeting riboflavin (B1680620) metabolism, which is vital in mitigating the oxidative stress that plays a pivotal role in Parkinson's disease pathogenesis.[5]
Signaling Pathways
The neuroprotective effects of DMC are mediated by complex signaling pathways. A key pathway involves the induction of autophagy. DMC promotes health and longevity in various species through autophagy-dependent mechanisms.[2] Specifically, it can induce autophagy by inhibiting GATA transcription factors, independent of the mTORC1 pathway.[2] In the context of spinal cord injury, DMC has been shown to enhance autophagy by promoting TFEB activity, which is partially regulated by the AMPK-TRPML1-calcineurin signaling pathway.[4]
Caption: Signaling pathways of 4,4'-Dimethoxychalcone (DMC) in neuroprotection.
Quantitative Data
The following table summarizes key quantitative findings from neuroprotective studies involving DMC and other relevant chalcones.
| Chalcone Derivative | Model System | Key Findings | Reference |
| 4,4'-Dimethoxychalcone (DMC) | MPTP-induced Parkinson's disease mouse model | Ameliorated motor deficits and nigral DA neuron death. | [3] |
| 4,4'-Dimethoxychalcone (DMC) | Spinal cord injury mouse model | Reduced glial scar area and motor neuron death; improved functional recovery. | [4] |
| 2-Hydroxy-4'-methoxychalcone (AN07) | Methylglyoxal-induced neurotoxicity in SH-SY5Y cells | Upregulated neurotrophic signals (IGF-1R, p-Akt, p-GSK3β, GLP-1R, BDNF); attenuated apoptosis. | [6] |
| Chalcone-enriched fraction (CEF) | 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in rat mesencephalic cells | Reversed cell death in a concentration-dependent manner (1-100 µg/ml); significantly decreased TBARS formation (10-100 µg/ml). | [7] |
| 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) | Glutamate-induced neurotoxicity in rat primary cortical cultures | Significantly inhibited neurotoxicity in a concentration-dependent manner. | [8][9] |
Experimental Protocols
In Vivo Neuroprotection Study in a Parkinson's Disease Mouse Model
This protocol is adapted from studies on the neuroprotective effects of DMC in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.[3][5]
1. Animal Model and Drug Administration:
-
Use adult male C57BL/6 mice.
-
Induce Parkinson's disease by intraperitoneal (i.p.) injection of MPTP (e.g., 20 mg/kg) for several consecutive days.
-
For targeted delivery, use a "Trojan horse" system where DMC is loaded into nanoparticles conjugated with a blood-brain barrier-penetrating peptide (e.g., RVG29). This formulation is designated as RVG-nDMC.[3]
-
Administer RVG-nDMC (or vehicle control) to mice, typically via intravenous injection.
2. Behavioral Assessment:
-
Perform motor function tests such as the rotarod test and the pole test to assess motor coordination and balance.
-
Conduct these tests at baseline and at specified time points after MPTP and DMC administration.
3. Immunohistochemistry and Neurochemical Analysis:
-
At the end of the experiment, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect brain tissues and process them for cryosectioning.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to identify and quantify dopaminergic neurons in the substantia nigra and striatum.
-
Analyze the levels of dopamine (B1211576) and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
Caption: Experimental workflow for in vivo neuroprotection studies of DMC.
Cell-Based Assay for Neuroprotection
This protocol is a general guideline adapted from studies on various chalcones in neuronal cell lines like SH-SY5Y.[6][10]
1. Cell Culture and Treatment:
-
Culture human neuroblastoma SH-SY5Y cells in appropriate media (e.g., DMEM with 10% FBS).
-
Plate the cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of DMC for a specified period (e.g., 24 hours).
2. Induction of Neurotoxicity:
-
Induce neurotoxicity using a neurotoxin relevant to the disease model of interest, for example, 6-hydroxydopamine (6-OHDA) or methylglyoxal (B44143) (MG).[6][7]
-
Co-incubate the cells with the neurotoxin and DMC for a further period (e.g., 24-48 hours).
3. Assessment of Cell Viability and Apoptosis:
-
Measure cell viability using assays such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium] assay.[7]
-
Assess apoptosis by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.
4. Western Blot Analysis:
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting to analyze the expression levels of key proteins in neuroprotective and apoptotic pathways, such as Bcl-2, Bax, cleaved caspase-3, and components of the Akt and Nrf2 signaling pathways.[6][10]
References
- 1. Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,4'Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trojan Horse Delivery of 4,4'-Dimethoxychalcone for Parkinsonian Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,4'-Dimethoxychalcone regulates redox homeostasis by targeting riboflavin metabolism in Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of chalcones from Myracrodruon urundeuva on 6-hydroxydopamine-induced cytotoxicity in rat mesencephalic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effect of 2′,3′-Dihydroxy-4′,6′-dimethoxychalcone on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures [jstage.jst.go.jp]
- 9. Protective Effect of 2',3'-Dihydroxy-4',6'-dimethoxychalcone on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing the Antimicrobial Potential of Methoxylated Chalcones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial properties of methoxylated chalcones, a promising class of compounds with a broad range of biological activities. The following sections outline standardized methods for determining antibacterial, antifungal, and antiviral potential, along with insights into their mechanisms of action.
Antibacterial Activity Assessment
The primary methods for evaluating the antibacterial activity of methoxylated chalcones are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol: Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]
Materials:
-
Methoxylated chalcone (B49325) derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[1]
-
Mueller-Hinton Broth (MHB)[1]
-
Sterile 96-well microtiter plates[1]
-
Spectrophotometer
-
Incubator (35 ± 2°C)[1]
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard[2]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving chalcones
Procedure:
-
Preparation of Chalcone Stock Solutions: Dissolve the methoxylated chalcone derivatives in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions are made in MHB to achieve the desired starting concentration for the assay.[1]
-
Preparation of Bacterial Inoculum: From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[1]
-
Assay Setup:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the chalcone working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 serves as the positive control (inoculum without chalcone), and well 12 is the negative/sterility control (broth only).[1]
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[1]
-
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.[1]
-
Result Interpretation: The MIC is the lowest concentration of the chalcone at which there is no visible growth of the bacterium, as observed by the naked eye.[1]
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1] This assay is a continuation of the MIC test.[1]
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot evenly onto a nutrient agar plate.[1]
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.[1]
-
Result Interpretation: The MBC is the lowest concentration that results in no more than 0.1% survival of the initial bacterial inoculum (i.e., ≤ 1 colony for a starting inoculum of 1 x 10⁴ CFU).
Antifungal Activity Assessment
The antifungal potential of methoxylated chalcones can be evaluated using methods such as the broth microdilution or the cup-plate method.
Protocol: Broth Microdilution for Antifungal Susceptibility (Adapted from CLSI M27-A3)
This method determines the MIC of a compound against yeast.[3]
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)[3]
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure: The procedure is similar to the antibacterial broth microdilution method, with RPMI-1640 being the standard medium for fungal susceptibility testing. The final inoculum concentration should be between 0.5 x 10³ and 2.5 x 10³ CFU/mL. Incubation is typically for 24-48 hours. The MIC is defined as the lowest concentration that produces a significant reduction (usually ≥50%) in turbidity compared to the positive control.[3]
Protocol: Cup-Plate (Agar Well Diffusion) Method
This method provides a qualitative or semi-quantitative assessment of antifungal activity.[4][5]
Materials:
-
Fungal strains (e.g., Aspergillus niger, Microsporum gypseum)[4][5]
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
Procedure:
-
Plate Preparation: Pour molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Swab the surface of the agar with a standardized fungal spore suspension.
-
Well Creation: Use a sterile cork borer to create wells in the agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the dissolved methoxylated chalcone solution into each well. A solvent control (e.g., DMSO) should also be included.[5]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 3-7 days.
-
Result Interpretation: The antifungal activity is determined by measuring the diameter of the zone of inhibition around each well.
Antiviral Activity Assessment
Evaluating the antiviral potential of methoxylated chalcones involves cell-based assays that measure the inhibition of viral replication.
Protocol: Plaque Reduction Assay
This assay quantifies the inhibition of viral infection and replication.
Materials:
-
Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)
-
Specific virus (e.g., Herpes Simplex Virus (HSV), Influenza virus, Tobacco Mosaic Virus (TMV))[6][7][8]
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Agarose or methylcellulose (B11928114) overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and grow them to confluence.
-
Infection: Remove the growth medium and infect the cell monolayer with a known dilution of the virus for 1-2 hours.
-
Treatment: After infection, remove the viral inoculum and add a maintenance medium containing various concentrations of the methoxylated chalcone.
-
Overlay: Cover the cells with an overlay medium (containing the chalcone) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Staining and Counting: Remove the overlay, fix the cells, and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in treated and untreated wells.
-
Result Interpretation: The concentration that reduces the number of plaques by 50% (IC₅₀) is determined.
Data Presentation: Antimicrobial Activity of Methoxylated Chalcones
The following tables summarize the antimicrobial activity of representative methoxylated chalcones against various microorganisms.
Table 1: Antibacterial Activity of Methoxylated Chalcones (MIC in µg/mL)
| Compound/Chalcone Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 125 | 62.5 | 250 | 125 | [9] |
| 2-hydroxy-3,4,6-trimethoxyacetophenone derived chalcone 2 | 645 | - | 812 | - | [10] |
| (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one (DB-Anisal) | 8 | - | - | - | [11] |
| Polyoxygenated Chalcone 11 | 50 (sensitive), 50 (MRSA) | - | >100 | - | [3][12] |
| Polyoxygenated Chalcone 18 | 70 (sensitive), 90 (MRSA) | - | >100 | - | [3][12] |
Table 2: Antifungal Activity of Methoxylated Chalcones (IC₅₀/MIC in µg/mL)
| Compound/Chalcone Derivative | Candida albicans | Cryptococcus neoformans | Aspergillus niger | Microsporum gypseum | Reference(s) |
| Polyoxygenated Chalcone 15 | 125 | 7.8-15.6 | - | - | [3] |
| Polyoxygenated Chalcone 17 | 50 | 7.8-15.6 | - | - | [3] |
| Chalcone Derivative 3a | No activity | - | No activity | Significant | [4] |
| Chalcone Derivative 3d | No activity | - | No activity | Significant | [4] |
Table 3: Antiviral Activity of Methoxylated Chalcones (IC₅₀ in µM)
| Compound/Chalcone Derivative | Virus | Assay/Target | IC₅₀ (µM) | Reference(s) |
| Alkylated chalcone from Angelica keiskei | SARS-CoV | 3CLpro | 11.4 | [6] |
| Alkylated chalcone from Angelica keiskei | SARS-CoV | PLpro | 1.2 | [6] |
| Bromo and methoxy-substituted chalcone | HIV | TZM-bl cells | 4.7 | [6] |
| Quinoline based chalcone (chloro/bromo substituted) | HIV | Reverse Transcriptase | 0.10-0.11 µg/mL | [6] |
| Chalcone derivative 5d | Tobacco Mosaic Virus (TMV) | In vivo inactivation | 65.8 µg/mL | [8] |
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Potential antibacterial mechanisms of action for chalcones.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. scielo.br [scielo.br]
- 4. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Antiviral properties of chalcones and their synthetic derivatives: a mini review [pharmacia.pensoft.net]
- 8. New chalcone derivatives: synthesis, antiviral activity and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of chalcones and their antimicrobial and drug potentiating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cationic chalcone antibiotics. Design, synthesis, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,2'-Dihydroxy-4,4'-dimethoxychalcone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3,2'-Dihydroxy-4,4'-dimethoxychalcone synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Claisen-Schmidt condensation reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect Stoichiometry: Molar ratios of reactants (2'-hydroxy-4'-methoxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde) are not optimal. | Optimize Stoichiometry: Start with a 1:1 molar ratio of the acetophenone (B1666503) to the benzaldehyde (B42025). Consider a slight excess (1.05 to 1.2 equivalents) of the benzaldehyde.[1] |
| Ineffective Catalyst: The base catalyst (e.g., NaOH, KOH) is weak, impure, or used in an incorrect amount. The presence of two hydroxyl groups can be sensitive to strong bases.[2] | Catalyst Optimization: For base-catalyzed reactions, use a strong base like NaOH or KOH, but consider using a lower concentration initially to avoid side reactions with the hydroxyl groups. For dihydroxy-substituted chalcones, piperidine (B6355638) can be a recommended alternative catalyst.[2] The optimal concentration needs to be determined empirically.[1] | |
| Suboptimal Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate, or too high, leading to side reactions. | Temperature Control: For conventional heating, maintain a constant temperature, typically between room temperature and 50°C.[1] For microwave-assisted synthesis, carefully control the temperature to avoid decomposition. | |
| Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. Extend the reaction time if necessary.[1][3] | |
| Poor Quality Starting Materials: Reactants or solvents are impure or contain water. | Ensure Purity: Use freshly purified starting materials and anhydrous solvents. Water can deactivate the base catalyst. | |
| Formation of Side Products | Cannizzaro Reaction: Disproportionation of the 3-hydroxy-4-methoxybenzaldehyde in the presence of a strong base. | Control Base Concentration: Use the minimum effective concentration of the base. Add the aldehyde slowly to the reaction mixture.[1] |
| Michael Addition: The enolate of the acetophenone adds to the α,β-unsaturated ketone product. | Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize the formation of the Michael adduct.[1] | |
| Self-Condensation of Acetophenone: The 2'-hydroxy-4'-methoxyacetophenone reacts with itself. | Slow Addition of Base: Add the base catalyst slowly to the mixture of the aldehyde and ketone to favor the cross-condensation.[1] | |
| Polymerization: Especially at higher temperatures. | Maintain Optimal Temperature: Avoid excessive heating.[1] | |
| Difficult Product Purification | Oily Product: The product does not crystallize easily. Dihydroxy chalcones can be highly soluble in methanol/water mixtures.[2] | Induce Crystallization: Try scratching the inside of the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution for an extended period. Reducing the volume and cooling the solution in a refrigerator overnight may also help.[2] If it remains an oil, consider purification by column chromatography.[4] |
| Co-precipitation of Impurities: Side products crystallize along with the desired chalcone (B49325). | Optimize Recrystallization: Use a solvent system where the chalcone has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures. Common solvents for chalcone recrystallization include ethanol (B145695).[1][3] | |
| Product is Highly Soluble in Recrystallization Solvent: Leading to low recovery. | Solvent Selection: Test a range of solvents and solvent mixtures to find the optimal conditions for recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is the Claisen-Schmidt condensation.[5] This reaction involves the base-catalyzed condensation of an aromatic ketone (2'-hydroxy-4'-methoxyacetophenone) with an aromatic aldehyde (3-hydroxy-4-methoxybenzaldehyde).
Q2: How do the hydroxyl groups on both aromatic rings affect the synthesis?
A2: The presence of hydroxyl groups, particularly multiple ones, can complicate the synthesis. Strong bases like NaOH can deprotonate the phenolic hydroxyls, which may potentially inhibit the desired condensation reaction.[2] In some cases, protecting the hydroxyl groups before the condensation reaction may be necessary.
Q3: What is the role of the base catalyst in the Claisen-Schmidt condensation?
A3: The base catalyst, typically a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the acetophenone (2'-hydroxy-4'-methoxyacetophenone) to form a reactive enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the benzaldehyde (3-hydroxy-4-methoxybenzaldehyde), initiating the condensation.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][3] By spotting the reaction mixture on a TLC plate and eluting with a suitable solvent system (e.g., ethyl acetate (B1210297):n-hexane, 3:7 v/v), you can observe the disappearance of the starting materials and the appearance of the product spot.[3]
Q5: What is the best method for purifying the final product?
A5: Recrystallization is the most common and effective method for purifying chalcones.[1] Ethanol is a frequently used solvent for this purpose.[1][3] The crude product is dissolved in a minimum amount of hot ethanol, and the solution is then allowed to cool slowly to form pure crystals. If recrystallization is difficult, column chromatography can be employed.[4]
Data Presentation
Table 1: Comparison of Catalysts and Methods for Dihydroxy-Dimethoxy Chalcone Synthesis
| Catalyst | Method | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| NaOH | Conventional | Ethanol | Room Temp - 50 | 2-24 h | 60-95 | [1] |
| KOH | Conventional | Ethanol | Room Temp - 50 | 2-24 h | 60-95 | [1] |
| NaOH | Grinding | Solvent-free | Room Temp | 15 min | 70 | [2] |
| LiHMDS | Conventional | Not specified | Not specified | Not specified | Effective for polyhydroxylated chalcones | [6] |
| NaH | Conventional | Not specified | Not specified | Not specified | Effective for 2'-hydroxychalcone (B22705) derivatives | [6] |
Table 2: Purity and Characterization Data for a Representative Dihydroxy-Dimethoxy Chalcone
| Property | Value |
| Appearance | Yellow to orange crystalline solid |
| Melting Point (°C) | Varies depending on purity |
| Purity (by HPLC) | >95% after recrystallization |
| ¹H NMR | Characteristic peaks for aromatic protons, vinyl protons (doublets with J ≈ 15 Hz for trans isomer), methoxy (B1213986) groups, and hydroxyl groups. |
| ¹³C NMR | Characteristic peak for the carbonyl carbon (~190 ppm) and other aromatic and vinyl carbons. |
| IR (cm⁻¹) | Strong absorption for C=O stretch (~1650-1680 cm⁻¹), C=C stretch (~1550-1600 cm⁻¹), O-H stretch, and aromatic C-H stretches. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Claisen-Schmidt Condensation
Materials:
-
2'-hydroxy-4'-methoxyacetophenone
-
3-hydroxy-4-methoxybenzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
TLC plates (silica gel) and developing chamber
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxy-4'-methoxyacetophenone (1 equivalent) in ethanol (50-100 mL).
-
Addition of Benzaldehyde: To this solution, add 3-hydroxy-4-methoxybenzaldehyde (1 equivalent).
-
Catalyst Addition: While stirring, slowly add an aqueous solution of NaOH or KOH (2 equivalents in 20-30 mL of water). The addition should be done dropwise to control the initial exothermic reaction.[1]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is complete when the starting materials are no longer visible on the TLC plate.[1][3]
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice (~200 g).[1]
-
Neutralization: Slowly and with stirring, add 1M HCl to neutralize the mixture until it is acidic (pH ~2-3). A yellow-orange precipitate of the crude chalcone will form.[1][3]
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold distilled water to remove any inorganic impurities.[3]
-
Purification: Purify the crude product by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Final Product: Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
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Characterization: Determine the melting point and confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Mandatory Visualization
References
Technical Support Center: Purification of Synthetic Chalcone Isomers
Welcome to the Technical Support Center for the purification of synthetic chalcone (B49325) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these valuable compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of synthetic chalcone isomers in a question-and-answer format.
Issue 1: Contamination of Chalcone with Starting Materials (Acetophenone and Benzaldehyde) after Column Chromatography.
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Question: My purified chalcone shows contamination with the starting materials (acetophenone and/or benzaldehyde) on a TLC plate. How can I improve the separation?
-
Possible Causes & Solutions:
-
Similar Polarity: The chalcone product and the starting materials may have very similar polarities, leading to co-elution.
-
Troubleshooting:
-
Optimize the Solvent System: Carefully adjust the solvent system's polarity. Often, using a less polar eluent can enhance the separation of compounds with close Rf values.[1] Start with a non-polar solvent like hexane (B92381) and gradually increase the proportion of a more polar solvent such as ethyl acetate (B1210297).
-
Try Different Solvents: If adjusting the solvent ratio is not effective, consider a different solvent combination. For instance, substituting ethyl acetate with dichloromethane (B109758) or methyl tert-butyl ether (MTBE) can alter the separation selectivity.[2]
-
Monitor Benzaldehyde (B42025) Consumption: If the chalcone and acetophenone (B1666503) spots are difficult to distinguish on TLC, monitor the reaction progress by observing the disappearance of the benzaldehyde spot, which typically has a different Rf value.[2][3]
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-
-
Column Overloading: Applying too much crude product to the column can lead to poor separation.
-
Troubleshooting: Reduce the amount of crude material loaded onto the column. A general guideline is to use 10-20 times the mass of silica (B1680970) gel to the mass of the crude product.[2]
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-
Issue 2: The Chalcone Product Will Not Elute from the Silica Gel Column.
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Question: I've run a large volume of solvent through my column, but my chalcone product does not seem to be eluting. What could be the problem?
-
Possible Causes & Solutions:
-
Compound Decomposition: Chalcones, especially those with sensitive functional groups, can be unstable on the acidic surface of standard silica gel and may have decomposed.[2]
-
Troubleshooting:
-
Check for Stability: Perform a 2D TLC to assess the stability of your compound on silica. If degradation is observed, consider using a deactivated (neutralized) silica gel or an alternative stationary phase like alumina (B75360) or Florisil.[2]
-
-
-
Incorrect Solvent System: The mobile phase may be too non-polar to effectively move a polar chalcone derivative down the column.[2]
-
Troubleshooting: Gradually increase the polarity of the eluent. If the compound is still not eluting, a different stationary phase might be necessary.
-
-
Sample Precipitation: The sample may have precipitated at the top of the column, obstructing the solvent flow.[2]
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Troubleshooting: Ensure the crude product is fully dissolved before loading it onto the column. If precipitation occurs upon loading, consider adsorbing the crude material onto a small amount of silica gel before dry-loading it onto the column.[4]
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Issue 3: Difficulty in Separating E/Z (cis/trans) Isomers of Chalcones.
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Question: I have a mixture of E and Z chalcone isomers that are proving difficult to separate by standard chromatography. What methods can I use to isolate them?
-
Possible Causes & Solutions:
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High Structural Similarity: The E and Z isomers of chalcones often have very similar physical and chemical properties, making their separation challenging.[5] The E-isomer is generally the more thermodynamically stable and is the major product in most syntheses.[6][7][8]
-
Troubleshooting:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating closely related isomers.
-
Reverse-Phase HPLC: A C18 column with a mobile phase gradient of acetonitrile (B52724) and water (often with 0.1% formic acid) can be effective for separating E/Z isomers.[9]
-
Aryl-Based Stationary Phase: For aromatic compounds like chalcones, an aryl-based stationary phase can offer better separation due to π-π interactions.[9]
-
-
Chiral HPLC for Diastereomers: If the chalcone has chiral centers, a chiral stationary phase (CSP) is necessary for separating diastereomers.[8][9]
-
Fractional Crystallization: This technique can sometimes be used to separate isomers by exploiting small differences in their solubility.
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-
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Issue 4: The Purified Chalcone is an Oil and Will Not Crystallize.
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Question: After purification, my chalcone is a persistent oil and I cannot induce it to crystallize. What should I do?
-
Possible Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Troubleshooting: Re-purify the oily product using column chromatography.[1]
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-
Intrinsic Properties: Some chalcones have low melting points and exist as oils at room temperature.[1]
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Troubleshooting: If the purified product remains an oil, it is likely due to its inherent physical properties. In this case, the purified oil can be obtained by removing the solvent under reduced pressure.[1]
-
-
Inducing Crystallization:
-
Scratching: Scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth.[3]
-
Seeding: Adding a tiny crystal of the desired compound (a seed crystal) can initiate crystallization.
-
Cooling: Slowly cooling the solution in an ice bath or refrigerator can promote crystallization.[3]
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Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying synthetic chalcones?
A1: The most common methods for purifying synthetic chalcones are recrystallization and column chromatography.[1][4][10] Recrystallization is often performed using 95% ethanol.[1][10][11] Column chromatography on silica gel is widely used for larger scale purifications.[4]
Q2: How do I choose a suitable solvent for recrystallizing my chalcone?
A2: An ideal recrystallization solvent should dissolve the chalcone when hot but not at room temperature, while impurities should either remain soluble or be completely insoluble at all temperatures.[1] Ethanol is a commonly used and effective solvent for recrystallizing chalcones.[1][3] It is advisable to test several solvents on a small scale to find the optimal one.
Q3: My 2'-hydroxychalcone (B22705) seems to be isomerizing to a flavanone (B1672756) during purification on silica gel. How can I prevent this?
A3: Yes, 2'-hydroxychalcones can undergo intramolecular cyclization to form the corresponding flavanone, a reaction that can be catalyzed by the acidic nature of silica gel. To minimize this, use deactivated (neutralized) silica gel. You can neutralize the silica by washing it with a solvent containing a small amount of a base like triethylamine (B128534) (e.g., 1% triethylamine in your eluent) and then re-equilibrating with the mobile phase.[2]
Q4: What are typical TLC conditions for monitoring chalcone synthesis and purity?
A4: A common eluent for TLC analysis of chalcones is a mixture of hexane and ethyl acetate.[1] The ratio can be adjusted based on the polarity of the specific chalcone, with a 3:1 or 9:1 hexane to ethyl acetate ratio being a good starting point.[1] Visualization is typically done under UV light at 254 nm.[1][2]
Q5: Why is the E-isomer of a chalcone typically the major product of synthesis?
A5: The E (trans) isomer of a chalcone is thermodynamically more stable than the Z (cis) isomer due to reduced steric hindrance between the two aryl rings, which are on opposite sides of the double bond.[6][7][8] The Z-isomer has the aryl rings on the same side, leading to greater steric strain and lower stability.[6]
Data Presentation
Table 1: HPLC Parameters for Chalcone Isomer Separation
| Parameter | Condition 1: Reverse-Phase HPLC for E/Z Isomers | Condition 2: Chiral HPLC for Diastereomers |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)[12] | Chiral Stationary Phase (e.g., Chiralcel OD-H)[9] |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid[9] | Isocratic mixture of n-hexane and isopropanol (B130326) (e.g., 90:10)[9] |
| Flow Rate | ~1.0 mL/min[9] | ~1.0 mL/min[9] |
| Temperature | ~30 °C[9] | ~25 °C[9] |
| Detection | UV at the λmax of the chalcone (e.g., 310-370 nm)[9][12] | UV at an appropriate wavelength (e.g., 254 nm)[9] |
Experimental Protocols
Protocol 1: Purification of a Crude Chalcone by Column Chromatography
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TLC Analysis: Determine an appropriate solvent system for separation using TLC. A good solvent system will give the chalcone an Rf value of approximately 0.2-0.3 and show good separation from impurities.
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Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the chosen non-polar solvent (e.g., hexane).[10] Pour the slurry into a glass column with a cotton plug at the bottom and allow it to pack under gravity, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude chalcone in a minimal amount of a suitable solvent. In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution).
-
Fraction Collection: Collect the eluate in fractions (e.g., 10-20 mL per tube).[4]
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure chalcone.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.[4]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude chalcone in a minimal amount of a potential solvent (e.g., 95% ethanol) with gentle heating.[1][11]
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Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[3]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. uwlax.edu [uwlax.edu]
- 6. benchchem.com [benchchem.com]
- 7. Structure-Stability and Energy Storage Capacity of Para Acetyl-Dichloro Chalcone and Chromen Isomers: A Density Functional Theory Investigation – Oriental Journal of Chemistry [orientjchem.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. benchchem.com [benchchem.com]
- 10. jetir.org [jetir.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of 3,2'-Dihydroxy-4,4'-dimethoxychalcone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 3,2'-Dihydroxy-4,4'-dimethoxychalcone.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: Due to the presence of two hydroxyl groups and two methoxy (B1213986) groups, this compound is a polar molecule. Therefore, polar solvents are the most suitable for its recrystallization. Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of chalcones with similar polarity.[1][2] A mixed solvent system, such as ethanol-water, can also be highly effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q2: My product has oiled out during crystallization instead of forming crystals. What should I do?
A2: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To address this, try adding a small amount of a co-solvent in which the compound is more soluble to the hot mixture to reduce the level of supersaturation. Then, allow the solution to cool more slowly. If the oil persists, you can try to redissolve it by heating and then induce crystallization by scratching the inside of the flask or by adding a seed crystal.
Q3: No crystals are forming even after the solution has cooled to room temperature. What steps can I take to induce crystallization?
A3: If crystals do not form spontaneously, you can try the following techniques to induce crystallization:
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Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cooled, supersaturated solution. This provides a template for further crystal growth.
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Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.
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Reducing Solvent Volume: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent and then allow it to cool again.
Q4: The yield of my recrystallized product is very low. What are the possible reasons and how can I improve it?
A4: A low yield can result from several factors:
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Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Premature crystallization: If the solution cools too quickly during filtration of insoluble impurities, product can be lost. Ensure the filtration apparatus is pre-heated.
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Washing with a solvent in which the product is too soluble: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.
Q5: How can I be sure that the crystals I have obtained are the correct compound and are pure?
A5: The purity of the recrystallized this compound can be assessed by taking a melting point. A sharp melting point range that is close to the literature value indicates a high degree of purity. Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the chemical structure.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product Fails to Dissolve in Hot Solvent | The solvent is not polar enough. | Try a more polar solvent like methanol (B129727) or a mixed solvent system such as ethanol/water. |
| Insufficient solvent used. | Add more solvent in small portions until the solid dissolves. | |
| Product "Oils Out" (Forms a liquid layer instead of crystals) | The solution is too concentrated. | Add a small amount of hot solvent to the mixture to reduce saturation. |
| The cooling rate is too fast. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| The melting point of the chalcone (B49325) is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. | |
| No Crystal Formation Upon Cooling | The solution is not saturated enough. | Evaporate some of the solvent by gentle heating and allow it to cool again. |
| Nucleation has not occurred. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution. |
| Low Recovery of Crystalline Product | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | Cool the solution in an ice bath for a longer period to maximize crystal precipitation. | |
| Crystals were washed with a solvent in which they are highly soluble. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
Based on the polar nature of the molecule, the following table provides an estimated solubility profile. Experimental verification is recommended.
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Notes |
| Water | High | Low | Low to Medium | The hydroxyl groups may allow for some solubility, especially when hot. |
| Ethanol | High | Medium | High | A good candidate for recrystallization. |
| Methanol | High | Medium to High | High | Another good candidate for recrystallization. |
| Acetone | Medium | Medium | High | May be a suitable recrystallization solvent. |
| Ethyl Acetate | Medium | Low to Medium | Medium to High | Could be used in a mixed solvent system. |
| Dichloromethane | Low | Low | Low to Medium | Unlikely to be a good primary solvent for recrystallization. |
| Hexane | Low | Very Low | Very Low | Can be used as an anti-solvent in a mixed solvent system to induce precipitation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Single Solvent (Ethanol)
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add ethanol dropwise until a clear solution is obtained.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Recrystallization using a Mixed Solvent System (Ethanol-Water)
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Dissolution: Dissolve the crude chalcone in a minimum amount of hot ethanol.
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Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol-water mixture.
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Drying: Dry the crystals as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the crystallization of this compound.
Caption: Logical relationships between crystallization problems and their respective solutions.
References
Stability testing of 3,2'-Dihydroxy-4,4'-dimethoxychalcone under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 3,2'-Dihydroxy-4,4'-dimethoxychalcone under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of chalcones like this compound?
A1: Chalcones, as a class of compounds, are known to be susceptible to degradation under certain conditions.[1] The α,β-unsaturated carbonyl moiety makes them reactive.[1] Their stability is significantly influenced by factors such as pH, light, and oxidative stress.[1][2] Generally, chalcones show increased degradation in both acidic and basic environments.[1][2]
Q2: Why is pH-dependent stability testing important for this compound?
A2: Understanding the pH-dependent stability is crucial for the development of this compound as a potential therapeutic agent. This data informs formulation development, ensuring the compound remains stable in a drug product. It also provides insights into its potential degradation pathways in physiological environments. Forced degradation studies, including pH stress testing, are a regulatory requirement (ICH Q1A) to establish the intrinsic stability of a drug substance.[3][4]
Q3: What are the expected degradation products under acidic or basic conditions?
A3: Under hydrolytic stress (acidic or basic conditions), the primary degradation pathway for chalcones can involve the cleavage of the α,β-unsaturated bond or cyclization reactions. For this compound, potential degradation could lead to the formation of the corresponding benzaldehyde (B42025) and acetophenone (B1666503) derivatives. The specific degradation products would need to be identified using techniques like LC-MS.
Q4: What analytical method is most suitable for stability testing of this chalcone (B49325)?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for analyzing the stability of chalcones.[1][5][6] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a pH modifier like formic acid).[6][7] UV detection is effective as chalcones have strong absorbance in the UV-Vis spectrum.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent HPLC results (retention time shifts, peak area variations) | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Column degradation. 4. Sample degradation after preparation. | 1. Use a column oven to maintain a consistent temperature. 2. Ensure accurate and consistent preparation of the mobile phase. Premixing and degassing are recommended. 3. Use a guard column and ensure the mobile phase pH is within the column's stable range. 4. Analyze samples immediately after preparation or store them at a low temperature (e.g., 4°C) for a short period. |
| No degradation observed under stress conditions | 1. Stress conditions are not harsh enough. 2. The compound is highly stable under the tested conditions. 3. Incorrect preparation of stress solutions (e.g., acid/base concentration). | 1. Increase the concentration of the acid/base, the temperature, or the duration of the study. 2. This is a valid result, but it should be confirmed with more extreme conditions to ensure the method is stability-indicating. 3. Double-check the calculations and preparation of all stress-inducing reagents. |
| Complete degradation of the compound observed immediately | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the acid/base, the temperature, or the duration of the study. Perform time-point analyses at shorter intervals. |
| Appearance of unexpected peaks in the chromatogram | 1. Impurities in the reference standard. 2. Contamination from glassware or solvents. 3. Secondary degradation products. | 1. Check the purity of the reference standard. 2. Ensure all glassware is thoroughly cleaned and use high-purity (e.g., HPLC grade) solvents. 3. This is expected in a degradation study. These peaks should be monitored and, if they are significant, their structure should be elucidated. |
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound at 40°C
| pH | Time (hours) | % Degradation |
| 3.0 | 0 | 0.0 |
| 24 | 5.2 | |
| 48 | 9.8 | |
| 72 | 14.5 | |
| 5.0 | 0 | 0.0 |
| 24 | 1.5 | |
| 48 | 3.1 | |
| 72 | 5.0 | |
| 7.0 | 0 | 0.0 |
| 24 | 0.8 | |
| 48 | 1.7 | |
| 72 | 2.5 | |
| 9.0 | 0 | 0.0 |
| 24 | 12.3 | |
| 48 | 23.1 | |
| 72 | 35.4 | |
| 11.0 | 0 | 0.0 |
| 24 | 45.6 | |
| 48 | 78.2 | |
| 72 | 95.1 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound
1. Materials and Equipment:
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This compound reference standard
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HPLC grade acetonitrile and methanol
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HPLC grade water
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Phosphate (B84403) and citrate (B86180) buffers
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Volumetric flasks, pipettes, and other standard laboratory glassware
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HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
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pH meter
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Temperature-controlled incubator or water bath
2. Preparation of Buffers and Solutions:
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Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
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pH Buffers: Prepare a range of buffers (e.g., pH 3, 5, 7, 9, 11) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate (B1201080) for alkaline pH).
3. Stress Conditions:
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For each pH condition, mix a known volume of the chalcone stock solution with the respective buffer to achieve a final concentration of approximately 50 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours).
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Immediately neutralize the acidic and basic samples and dilute them with the mobile phase to an appropriate concentration for HPLC analysis.
4. HPLC Analysis:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 365 nm (based on the UV absorbance maximum of the chalcone)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
5. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the chalcone in the stressed samples to the peak area at the initial time point (t=0).
-
% Degradation = [ (Areat=0 - Areat=x) / Areat=0 ] * 100
Visualizations
Caption: Experimental workflow for pH-dependent stability testing.
Caption: Plausible hydrolytic degradation pathway of the chalcone.
References
- 1. sciforum.net [sciforum.net]
- 2. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. preprints.org [preprints.org]
Minimizing side-product formation in chalcone synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize side-product formation during chalcone (B49325) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during chalcone synthesis via Claisen-Schmidt condensation?
A1: The most prevalent side reactions include:
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Self-condensation of the ketone: The enolizable ketone (e.g., acetophenone) can react with itself in an aldol (B89426) condensation.[1][2] This is especially common if the reaction conditions are not well-controlled.
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Cannizzaro reaction: When using an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde) in the presence of a strong base, it can undergo disproportionation to form the corresponding alcohol and carboxylic acid.[1][2][3]
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Michael addition: The α,β-unsaturated chalcone product can act as a Michael acceptor, where another enolate molecule from the starting ketone adds to it, forming a 1,5-dicarbonyl compound.[1][2]
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Incomplete Dehydration: The initial aldol addition product (a β-hydroxy ketone, or "ketol") may not fully dehydrate to the target chalcone, particularly at lower temperatures or with shorter reaction times.[1]
Q2: My reaction mixture turned dark and produced an oil instead of a solid precipitate. What is the cause and how can I isolate my product?
A2: Dark-colored reaction mixtures can result from air oxidation of phenolic hydroxyl groups, especially under basic conditions, or from polymerization side reactions.[4] To prevent this, consider running the reaction under an inert atmosphere (e.g., nitrogen).[4]
If the product "oils out" instead of crystallizing, it may be due to the presence of oily byproducts inhibiting crystallization or the low melting point of the chalcone itself.[1][4] To induce crystallization, try scratching the inside of the flask with a glass rod or seeding with a pure crystal.[1] If it remains an oil, you should first attempt purification by column chromatography to remove impurities, after which the purified product may crystallize.[1][5]
Q3: How can I prevent the self-condensation of my ketone starting material?
A3: To minimize the self-condensation of the enolizable ketone, you can:
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Use a Non-Enolizable Aldehyde: Employing an aldehyde without α-hydrogens, such as benzaldehyde, is standard practice as it cannot form an enolate and self-condense.[6]
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Control Reagent Addition: Add the ketone slowly to the mixture of the aldehyde and the base. This keeps the instantaneous concentration of the enolate low, favoring the reaction with the more electrophilic aldehyde.[2]
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Optimize Base and Temperature: Use the minimum effective concentration of the base and maintain a low temperature to control the rate of enolate formation.
Q4: The Cannizzaro reaction is significantly reducing my yield. How can it be suppressed?
A4: The Cannizzaro reaction is favored by strong bases and higher temperatures. To suppress it:
-
Use a Milder Base: If possible, switch to a weaker base that is still effective for the condensation.[2]
-
Optimize Base Concentration: Use a catalytic amount of a strong base rather than a stoichiometric amount.[2]
-
Control Temperature: Running the reaction at a lower temperature can favor the Claisen-Schmidt condensation over the Cannizzaro reaction.[7]
-
Consider Heterogeneous Catalysts: Solid acid or base catalysts can provide a more controlled reaction environment and may suppress the Cannizzaro reaction.[2]
Q5: My analysis shows a high-molecular-weight byproduct. What is it likely to be?
A5: A common high-molecular-weight byproduct is the Michael adduct.[1] This forms when an enolate of the starting ketone attacks the β-carbon of the newly formed α,β-unsaturated chalcone. This can be minimized by controlling reaction time and temperature, as the Michael addition is often slower than the initial condensation.[2] Additionally, using a solvent system where the chalcone product precipitates upon formation can physically remove it from the reaction mixture, preventing it from participating in subsequent reactions.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive or insufficient base/catalyst.[7] | Use a fresh, properly stored base.[7] Consider a stronger base if enolate formation is the issue.[7] For reactants with hydroxyl groups, a weaker base like piperidine (B6355638) may be more effective than NaOH.[8] |
| Impure or wet starting materials/solvents.[7][9] | Ensure reactants are pure and solvents are anhydrous, as water can quench the base.[7] | |
| Inappropriate reaction temperature or time. | Optimize temperature; some reactions require cooling (0-5 °C) while others need gentle heating.[1][8] Monitor reaction progress with Thin Layer Chromatography (TLC) to determine the optimal time.[4] | |
| Steric hindrance in reactants. | If possible, consider a less sterically hindered aldehyde or ketone.[7] | |
| Impure Product (Multiple Spots on TLC) | Presence of unreacted starting materials. | Wash the crude product with a suitable solvent. A bisulfite wash can help remove excess aldehyde.[1] |
| Formation of side-products (e.g., Michael adduct, Cannizzaro products, self-condensation). | Refer to the specific prevention strategies in the FAQs. For purification, recrystallization is often effective. If it fails, column chromatography is the recommended method.[1][10] | |
| Product is an Oil, Not a Solid | Oily byproducts are inhibiting crystallization.[1] | Isolate the oil and purify it using column chromatography.[1] |
| The pure chalcone has a low melting point. | Try to induce crystallization by cooling in an ice bath and triturating (grinding) with a spatula.[1] If the purified product is still an oil, it is likely due to its intrinsic properties.[5] |
Key Side Reactions and Prevention Strategies
Here we visualize the main reaction pathway and the points where common side reactions diverge.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Self-condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vitro Cell Permeability of Chalcone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of chalcone (B49325) derivatives in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor cell permeability of my chalcone derivatives?
A1: Poor cell permeability of chalcone derivatives often stems from a combination of their physicochemical properties. These include high lipophilicity, which can lead to poor aqueous solubility, and a high molecular weight or polar surface area, hindering passive diffusion across the cell membrane.[1][2] Additionally, many chalcones are substrates for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compounds out of the cell, reducing their intracellular concentration.[3][4]
Q2: How can I experimentally confirm that my chalcone derivative has poor cell permeability?
A2: A tiered approach using in vitro permeability assays is recommended. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that assesses a compound's intrinsic ability to passively cross a lipid membrane.[2][5][6] For a more comprehensive evaluation, the Caco-2 cell permeability assay utilizes a monolayer of human intestinal epithelial cells to model both passive diffusion and active transport processes, including efflux.[7][8][9]
Q3: My chalcone derivative shows potent activity in an enzyme assay but is inactive in a cell-based assay. Could permeability be the issue?
A3: Yes, this is a classic indicator of poor cell permeability. If a compound is a potent inhibitor of an intracellular target in a cell-free system but fails to elicit a response in whole cells, it is highly likely that the compound is not reaching its target inside the cell in sufficient concentrations.[10] This discrepancy underscores the importance of assessing cell permeability early in the drug discovery process.
Q4: What is an efflux ratio, and how do I interpret it in a Caco-2 assay?
A4: The efflux ratio is calculated by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction (ER = Papp(B-A) / Papp(A-B)).[9][11] An efflux ratio greater than 2 is a strong indication that the compound is a substrate of active efflux transporters.[11][12]
Q5: Are there any computational tools that can predict the cell permeability of my chalcone derivatives?
A5: Yes, several in silico tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including cell permeability. These tools often calculate parameters like LogP (lipophilicity), topological polar surface area (TPSA), and molecular weight, which are governed by guidelines such as Lipinski's Rule of Five.[1][13] While these predictions are useful for initial screening, experimental validation is crucial.
Troubleshooting Guides
Scenario 1: Low Permeability Observed in PAMPA Assay
Issue: Your chalcone derivative exhibits low apparent permeability (Papp) values in the PAMPA assay, suggesting poor passive diffusion.
Possible Causes & Troubleshooting Steps:
-
High Lipophilicity (LogP > 5):
-
Action: Modify the chalcone structure to introduce more polar functional groups.[14]
-
Rationale: Reducing lipophilicity can improve aqueous solubility and facilitate partitioning into the cell membrane without getting trapped.
-
-
High Polar Surface Area (TPSA > 140 Ų):
-
Action: Synthesize analogs with fewer hydrogen bond donors and acceptors.
-
Rationale: A lower TPSA is generally associated with better passive permeability across lipid bilayers.[15]
-
-
Poor Solubility in Assay Buffer:
-
Action: Ensure the chalcone is fully dissolved in the donor well. The final concentration of organic solvents like DMSO should typically be kept below 0.5%.[16]
-
Rationale: Compound precipitation will lead to an underestimation of permeability.
-
Scenario 2: Low A-B Permeability and High Efflux Ratio (>2) in Caco-2 Assay
Issue: Your chalcone derivative shows poor permeability from the apical to the basolateral side and is actively transported back by efflux pumps.
Possible Causes & Troubleshooting Steps:
-
P-glycoprotein (P-gp) Substrate:
-
Substrate for Other Efflux Pumps (e.g., MRPs, BCRP):
-
Action: Investigate other potential efflux pump interactions using specific inhibitors or cell lines overexpressing these transporters.
-
Rationale: Identifying the specific transporter can guide medicinal chemistry efforts to design molecules that evade efflux.[17]
-
-
Structural Modification:
-
Action: Synthesize chalcone derivatives that are not substrates for or are inhibitors of P-gp.[3] For example, introducing hydroxyl groups at specific positions can sometimes reduce efflux.[3]
-
Rationale: Modifying the structure to reduce recognition by efflux transporters is a key strategy to improve intracellular concentration.
-
Scenario 3: Compound is "Sticky" - Low Mass Balance in Permeability Assays
Issue: The total recovery of the chalcone derivative from the donor and acceptor wells is significantly less than 100%.
Possible Causes & Troubleshooting Steps:
-
Adsorption to Plasticware:
-
Action: Use low-adhesion plasticware or pre-treat plates with a solution of bovine serum albumin (BSA).[16]
-
Rationale: Hydrophobic compounds can adsorb to the surfaces of standard labware, reducing the concentration available for transport.
-
-
Intracellular Sequestration:
-
Action: Analyze the cell lysate at the end of the experiment to quantify the amount of compound retained within the cells.
-
Rationale: The compound may accumulate within the Caco-2 cells, leading to a lower apparent permeability.
-
-
Metabolism by Caco-2 Cells:
-
Action: Perform a metabolic stability assay using Caco-2 cell homogenates or liver microsomes.[10]
-
Rationale: If the compound is rapidly metabolized, the parent compound concentration will decrease, affecting permeability measurements.
-
Data Presentation
Table 1: Physicochemical Properties and their Impact on Chalcone Permeability
| Parameter | Favorable Range for Good Permeability | Potential Issues with Chalcones | Reference |
| LogP | 1 - 3 | Often > 5 (highly lipophilic) | [1] |
| Molecular Weight (MW) | < 500 Da | Generally within range | [1] |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Can be high depending on substituents | [15] |
| Hydrogen Bond Donors | ≤ 5 | Typically low | [1] |
| Hydrogen Bond Acceptors | ≤ 10 | Can be high | [1] |
Table 2: Interpreting Permeability Assay Results for Chalcone Derivatives
| Assay | Parameter | Low Permeability | Moderate Permeability | High Permeability | Reference |
| PAMPA | Papp (x 10-6 cm/s) | < 1 | 1 - 10 | > 10 | [6] |
| Caco-2 | Papp (A-B) (x 10-6 cm/s) | < 1 | 1 - 10 | > 10 | [9] |
| Caco-2 | Efflux Ratio (Papp B-A / Papp A-B) | < 2 | ≥ 2 (Indicates Efflux) | - | [11] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Lipid Solution: Create a 1% (w/v) solution of lecithin (B1663433) in dodecane.
-
Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (donor plate).
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Prepare Compound Solutions: Dissolve the chalcone derivative in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration. The final DMSO concentration should be below 0.5%.
-
Add Solutions to Plates: Add the compound solution to the donor plate wells. Add fresh buffer to the wells of a 96-well acceptor plate.
-
Assemble and Incubate: Place the donor plate into the acceptor plate and incubate at room temperature for 16 hours in a humidified chamber to prevent evaporation.[5]
-
Analysis: After incubation, determine the concentration of the chalcone derivative in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[5]
-
Calculate Apparent Permeability (Papp): Use the following formula: Papp = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t) Where CA(t) is the compound concentration in the acceptor well at time t, Cequilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
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Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).[2][11]
-
Monolayer Formation: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[9]
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values within the laboratory's established acceptable range.[10]
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the chalcone derivative solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[7]
-
At the end of the incubation, collect samples from both chambers.
-
-
Basolateral to Apical (B-A) Permeability:
-
Follow the same procedure as above, but add the chalcone solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of the chalcone in the collected samples using a validated analytical method like LC-MS/MS.[11]
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.[11]
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Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B).[11]
-
Visualizations
Caption: Troubleshooting logic for discrepant in vitro data.
Caption: Experimental workflow for assessing chalcone permeability.
Caption: Strategies to improve chalcone derivative permeability.
References
- 1. ijpbs.com [ijpbs.com]
- 2. benchchem.com [benchchem.com]
- 3. Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. enamine.net [enamine.net]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification Strategies for Polar Chalcones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography purification of polar chalcones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format that you may encounter during the purification of polar chalcones.
Issue 1: Poor or No Separation of the Polar Chalcone (B49325)
Q1: My polar chalcone is running very close to the solvent front on the TLC plate (high Rf value), resulting in poor separation from less polar impurities. What should I do?
A: This indicates that your solvent system is too polar. To achieve better separation, you need to decrease the polarity of the mobile phase. In a common hexane/ethyl acetate (B1210297) system, this means increasing the proportion of hexane.[1] The ideal Rf value for good separation on a column is typically between 0.25 and 0.35.[2]
Q2: My polar chalcone is stuck at the baseline of the TLC plate (low Rf value) and won't elute from the column. How can I get it to move?
A: A low Rf value indicates the eluent is not polar enough to move your compound up the stationary phase.[1] You need to increase the polarity of your solvent system. For a hexane/ethyl acetate system, this involves increasing the amount of ethyl acetate.[1] For very polar chalcones, such as those with multiple hydroxyl groups, you may need to switch to a more polar solvent system, like dichloromethane (B109758)/methanol (B129727) or even add a small percentage of acetic or formic acid to the mobile phase for acidic chalcones.[1][3]
Q3: The spots for my chalcone and a key impurity are overlapping on the TLC plate. How can I improve the resolution?
A: This is a common challenge when dealing with compounds of similar polarity. Here are a few strategies:
-
Systematic Solvent System Optimization: Test various ratios of your solvent system (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find the optimal polarity for separation.[2]
-
Try Different Solvent Combinations: If adjusting the ratio of your current system doesn't work, try entirely different solvent mixtures. For example, you could substitute ethyl acetate with methyl tert-butyl ether (MTBE) or use a dichloromethane/hexane system.[2]
-
Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, the issue may be with the stationary phase. For highly polar chalcones, consider using reversed-phase (C18) silica (B1680970).[1]
Issue 2: The Polar Chalcone is Decomposing or Isomerizing on the Column
Q4: I started with a 2'-hydroxychalcone, but after column chromatography, I'm observing a new product, possibly a flavanone. Is this possible?
A: Yes, this is a known issue. 2'-hydroxychalcones can undergo intramolecular cyclization to form the corresponding flavanone, and the slightly acidic nature of standard silica gel can catalyze this reaction.[2] To mitigate this:
-
Use Deactivated Silica: Neutralize the silica gel by preparing a slurry with your eluent containing a small amount of a base, like 1% triethylamine (B128534).[2]
-
Alternative Stationary Phases: Consider using a more neutral stationary phase such as alumina (B75360) or Florisil.[2]
-
Minimize Contact Time: Employ flash column chromatography to reduce the time your compound spends on the column.[2]
Issue 3: Low Recovery or Yield of the Purified Chalcone
Q5: I'm experiencing a significant loss of my polar chalcone during column chromatography. What are the possible reasons and solutions?
A: Low recovery can be due to several factors:
-
Irreversible Adsorption: Highly polar compounds can bind very strongly to the silica gel and may not elute completely. Using a more polar solvent system, as described in Q2, can help. In extreme cases, a small amount of a polar additive like methanol with a trace of ammonium (B1175870) hydroxide (B78521) can be used to elute very polar compounds.[2]
-
Compound Decomposition: As mentioned in Q4, your chalcone may be unstable on silica gel. Performing a 2D TLC can help determine if your compound is degrading on the plate.[2]
-
Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation and sample loss. Ensure your column is packed uniformly.
-
Sample Precipitation at the Top of the Column: If your sample is not fully dissolved when loaded or if it crystallizes at the top of the column, it will not elute properly.[2] Ensure your sample is fully dissolved in a minimal amount of solvent before loading.[2]
Issue 4: Practical Challenges with Sample Loading and Elution
Q6: My crude polar chalcone is not soluble in the non-polar solvent I'm using to start the column. How should I load it?
A: This is a frequent problem. Here are two common methods for loading your sample:
-
Dry Loading: Dissolve your crude product in a polar solvent (e.g., methanol, acetone). Add a small amount of silica gel (a few times the weight of your crude product) to this solution and then remove the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[2]
-
Minimal "Strong" Solvent: Dissolve your sample in the absolute minimum amount of a slightly more polar solvent than your starting eluent (e.g., a few drops of dichloromethane if you are starting with a hexane-heavy eluent). Carefully add this concentrated solution to the top of the column. This method can be risky as too much of a strong solvent can lead to band broadening and poor separation.[2]
Q7: After purification, my chalcone is a sticky oil instead of a solid. How can I induce crystallization?
A: This can be due to residual solvent or the presence of impurities.
-
Remove Residual Solvent: Place the oily product under a high vacuum for several hours to remove any remaining solvent.[2]
-
Trituration: Try adding a small amount of a non-polar solvent in which your chalcone is insoluble (like hexane) and gently scratching the side of the flask with a glass rod to induce crystallization.
-
Re-purification: If the oil persists, it may be due to co-eluting impurities, and a second round of chromatography with a different solvent system might be necessary.[2]
Data Presentation: Solvent Systems for Polar Chalcone Purification
The selection of an appropriate solvent system is critical for the successful purification of polar chalcones. The following table summarizes common solvent systems and their typical applications in thin-layer chromatography (TLC) and column chromatography. The ideal system for column chromatography is one that provides an Rf value for the target chalcone in the range of 0.25-0.35 on a TLC plate.[2]
| Stationary Phase | Mobile Phase (v/v) | Target Chalcones & Application Notes |
| Silica Gel | Hexane : Ethyl Acetate (9:1 to 1:1) | A versatile starting point for many chalcones. The ratio is adjusted based on the polarity of the specific chalcone. For more polar chalcones (e.g., with hydroxyl or methoxy (B1213986) groups), a higher proportion of ethyl acetate is required.[2][4] |
| Silica Gel | Dichloromethane : Methanol (99:1 to 90:10) | Effective for highly polar chalcones that do not move significantly in hexane/ethyl acetate systems. The addition of a small amount of methanol drastically increases the polarity of the eluent.[1][3] |
| Silica Gel | Toluene : Ethyl Acetate (various ratios) | Can offer different selectivity compared to hexane-based systems and may improve the separation of closely related compounds. |
| Silica Gel with 1% Triethylamine | Hexane : Ethyl Acetate (various ratios) | Recommended for basic chalcones or those prone to decomposition on acidic silica gel. The triethylamine neutralizes the acidic sites on the silica.[2] |
| Silica Gel with 1% Acetic Acid | Dichloromethane : Methanol (various ratios) | Useful for acidic chalcones to improve peak shape and prevent streaking on the column. |
| Reversed-Phase (C18) Silica | Methanol : Water or Acetonitrile : Water | Suitable for very polar chalcones. In reversed-phase chromatography, the elution order is inverted, with the most polar compounds eluting first.[1] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification of a Polar Chalcone
This protocol outlines the standard steps for purifying a crude polar chalcone using silica gel column chromatography.
1. Thin-Layer Chromatography (TLC) Analysis:
- Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
- Spot the crude mixture on a silica gel TLC plate.
- Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives your target chalcone an Rf value between 0.25 and 0.35 with good separation from impurities.[2]
- Visualize the spots under a UV lamp (typically at 254 nm) and circle them with a pencil.[2]
2. Column Packing (Wet Method):
- Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
- Add a small layer of sand.
- In a beaker, prepare a slurry of silica gel in the least polar solvent system you plan to use for elution.
- Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
- Drain the excess solvent until the solvent level is just at the top of the silica bed.
3. Sample Loading (Dry Loading Recommended):
- Dissolve your crude polar chalcone in a minimal amount of a polar solvent like methanol or acetone.
- Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.
- Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the packed column, creating a uniform layer.
- Add a small layer of sand on top of the sample to prevent disturbance during solvent addition.
4. Elution:
- Carefully add the starting eluent (the solvent system identified from your TLC analysis) to the column.
- Begin collecting fractions in test tubes.
- If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs to elute more polar compounds.[4] For example, you might start with 9:1 hexane:ethyl acetate and gradually increase the ethyl acetate concentration.
5. Fraction Analysis:
- Analyze the collected fractions by TLC to identify which ones contain your pure chalcone.
- Combine the pure fractions.
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified polar chalcone.
Mandatory Visualizations
Experimental Workflow for Polar Chalcone Purification
Caption: A general workflow for the purification of polar chalcones using column chromatography.
Troubleshooting Decision Tree for Polar Chalcone Purification
Caption: A decision tree for troubleshooting common issues in polar chalcone purification.
References
Technical Support Center: Enhancing the Bioavailability of Synthetic Chalcones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the bioavailability of synthetic chalcones for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why do many synthetic chalcones exhibit low oral bioavailability?
A1: The low oral bioavailability of synthetic chalcones typically stems from a combination of three main factors:
-
Poor Aqueous Solubility: Chalcones are inherently lipophilic (fat-soluble) due to their 1,3-diphenyl-2-propen-1-one backbone.[1][2] This leads to poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Low Permeability and Efflux: Even if dissolved, some chalcones may have poor permeability across the intestinal epithelium. Furthermore, they can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds back into the intestinal lumen, reducing net absorption.[1]
-
High First-Pass Metabolism: After absorption, chalcones travel via the portal vein to the liver, where they can be extensively metabolized by Cytochrome P450 (CYP) enzymes before reaching systemic circulation.[1] This "first-pass effect" significantly reduces the amount of active compound available.
Q2: How can nanoformulations improve the bioavailability of chalcones?
A2: Nanoformulations are a key strategy to enhance chalcone (B49325) bioavailability by addressing the challenges of solubility and metabolism.[1][3] Key mechanisms include:
-
Improving Solubility and Dissolution: Encapsulating a lipophilic chalcone within a nanoparticle carrier system increases its surface area and improves its apparent solubility in the GI tract.[1][2]
-
Enhancing Permeability: Certain nanoformulations, such as lipid-based nanoparticles, can be absorbed through the lymphatic system.[2] This pathway bypasses the portal circulation, thereby reducing first-pass metabolism in the liver.[1][2]
-
Protecting from Degradation: The carrier can shield the chalcone from enzymatic degradation within the gut.[1]
Q3: What is P-glycoprotein (P-gp) and how does it affect chalcone bioavailability?
A3: P-glycoprotein (P-gp) is an efflux pump, a type of transporter protein located in the cell membranes of the intestinal epithelium and other tissues.[1] It functions to expel a wide variety of substances, including some chalcones, from inside the cells back into the intestinal lumen.[1] This process actively reduces the absorption of the chalcone, thereby lowering its bioavailability.[1] Interestingly, many chalcone derivatives have also been investigated as P-gp inhibitors to overcome multidrug resistance in cancer, a principle that can be applied to improve their own absorption.[1]
Q4: How do Cytochrome P450 (CYP) enzymes impact chalcone bioavailability?
A4: Cytochrome P450 (CYP) enzymes, found predominantly in the liver and small intestine, are central to the metabolism of most drugs, including chalcones.[1] This metabolic process, known as first-pass metabolism, can chemically alter the chalcone into an inactive form, significantly decreasing the quantity of the active drug that reaches the bloodstream.[1] Some chalcones can also inhibit certain CYP isoforms, which may lead to potential drug-drug interactions.[1]
Q5: What chemical modifications can be made to a chalcone scaffold to improve bioavailability?
A5: Several synthetic strategies can be employed to improve a chalcone's pharmacokinetic profile:[1]
-
Introducing Hydrophilic Moieties: Adding water-soluble groups to the chalcone structure can improve its aqueous solubility.
-
Modifying Substituent Groups: The type and placement of chemical groups on the aromatic rings can influence the molecule's interaction with efflux pumps and metabolic enzymes, potentially reducing its susceptibility to being pumped out or broken down.[1]
-
Creating Hybrid Molecules: Fusing the chalcone scaffold with other pharmacophores can alter its physicochemical properties to enhance bioavailability.[4]
-
Blocking Labile Sites: Identifying and modifying the parts of the molecule that are most susceptible to metabolism can prevent breakdown by CYP enzymes.[1]
Troubleshooting Guide for In Vivo Studies
This guide addresses specific issues that may arise during the experimental evaluation of synthetic chalcones.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Observable Effect at Tested Doses | 1. Insufficient dose. 2. Poor bioavailability. 3. Inappropriate animal model. | 1. Conduct a dose-escalation study to evaluate higher concentrations. 2. Characterize the compound's pharmacokinetic (PK) profile to understand its absorption and metabolism.[5] 3. Re-evaluate if the chosen animal model is suitable for the expected mechanism of action.[5] |
| Low Aqueous Solubility of the Chalcone | The inherent lipophilic nature of the chalcone backbone. | 1. Formulation Strategy: Develop nanoformulations (e.g., nanoemulsions, solid lipid nanoparticles) or solid dispersions to increase surface area and dissolution rate.[1][2] 2. Use of Solubilizing Agents: Employ co-solvents (e.g., DMSO, PEG), surfactants, or cyclodextrins in the formulation.[1][5] 3. Chemical Modification: Synthesize analogues by introducing hydrophilic moieties to the chalcone scaffold.[1] |
| Poor Permeability in Caco-2 Assays | 1. Efflux by P-glycoprotein (P-gp) or other transporters. 2. Low passive diffusion due to molecular size or polarity. | 1. Confirm P-gp Involvement: Co-administer the chalcone with a known P-gp inhibitor (e.g., verapamil) in the assay. An increase in permeability confirms P-gp mediated efflux.[1] 2. Chemical Modification: Synthesize derivatives that are not substrates for, or are inhibitors of, P-gp.[1] 3. Formulation Approach: Use nanoformulations that may be absorbed via alternative pathways, bypassing efflux transporters.[1] |
| High First-Pass Metabolism In Vivo | Metabolism by Cytochrome P450 (CYP) enzymes in the liver and intestine. | 1. Chemical Modification: Design and synthesize analogues with modifications at metabolically labile sites to block enzymatic action.[1] 2. Co-administration with CYP inhibitors: In preclinical studies, this can help elucidate the specific metabolic pathways involved.[1] |
| High Variability in Animal Responses | 1. Inconsistent dosing technique. 2. Genetic variability within the animal colony. 3. Differences in animal health status. | 1. Ensure all personnel are properly and consistently trained in the dosing procedure.[5] 2. Use a sufficient number of animals per group to account for biological variation.[5] 3. Closely monitor animal health and exclude any outliers with clear signs of illness.[5] |
| Signs of Toxicity (e.g., weight loss, lethargy) | 1. The tested dose is above the maximum tolerated dose (MTD). 2. The formulation vehicle is toxic. | 1. Perform a formal MTD study to identify a safe dose range for the chalcone.[5] 2. Test the vehicle alone as a control group to ensure it does not cause adverse effects.[5] |
Quantitative Data Summary
The following table presents pharmacokinetic data for three chalcone derivatives from an in vivo study in New Zealand White rabbits, illustrating the low bioavailability often observed.[6]
| Parameter | Derivative 1 | Derivative 2 | Derivative 3 |
| Administration Route | Intraperitoneal | Oral | Oral |
| Dose (mg/kg) | 3.64 | 4.85 | 3.64 |
| Cmax (µg/mL) | 1.96 ± 0.46 | 69.89 ± 5.49 | 3.74 ± 1.64 |
| Tmax (h) | 0.33 ± 0.05 | 3.40 ± 0.79 | 1.00 ± 0.00 |
| AUC₀₋₄₈ (µg·h/mL) | 2.94 ± 0.83 | 3755.16 ± 738.71 | 14.16 ± 3.78 |
| Clearance (mL/min) | 0.28 ± 0.08 | 0.15 ± 0.05 | 0.53 ± 0.10 |
| Data adapted from a study on chalcone derivatives with antimalarial activity. Values are presented as mean ± SEM.[6] |
Visualizations and Workflows
Caption: Key factors contributing to the low oral bioavailability of synthetic chalcones.
Caption: A typical experimental workflow for enhancing chalcone bioavailability.
Caption: Simplified diagram of chalcone-mediated inhibition of the NF-κB pathway.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay [1]
This assay assesses the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates to form a monolayer mimicking the intestinal epithelium.
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto permeable Transwell® inserts at an appropriate density.
-
Culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with functional tight junctions.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
-
Permeability Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
To measure apical to basolateral (A-B) permeability (absorptive direction), add the chalcone solution (in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.[1]
-
To measure basolateral to apical (B-A) permeability (efflux direction), add the chalcone solution to the basolateral chamber and fresh HBSS to the apical chamber.[1]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both chambers.
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of the chalcone in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.[1]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents [1][5]
This protocol provides a general framework for a basic pharmacokinetic study in rats. All animal procedures must be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
-
Animal Preparation:
-
Use adult male or female rats (e.g., Sprague-Dawley or Wistar), typically weighing 200-250g.
-
Acclimatize the animals for at least one week before the experiment.[7]
-
Fast the animals overnight (8-12 hours) before dosing, with free access to water.
-
-
Drug Administration:
-
Blood Sampling:
-
Plasma Preparation:
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, for the quantification of the chalcone in plasma.[1]
-
Analyze the plasma samples to determine the chalcone concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time curve.
-
Use pharmacokinetic software to calculate key parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), half-life (t½), and clearance (CL).[7]
-
Oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
-
Protocol 3: Synthesis of Chalcones (Claisen-Schmidt Condensation) [8][9][10]
This is the most common method for synthesizing the chalcone scaffold.
-
Reaction Setup:
-
In a round-bottom flask, dissolve an appropriate aryl ketone (1 equivalent) and an aromatic aldehyde (1 equivalent) in a suitable solvent like ethanol.
-
Cool the mixture in an ice bath.
-
-
Catalyst Addition:
-
Slowly add a base catalyst, such as an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the stirred mixture. The base deprotonates the α-carbon of the ketone, forming an enolate.
-
-
Condensation Reaction:
-
Allow the mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction typically takes a few hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, pour the reaction mixture into cold water or onto crushed ice.
-
Acidify the mixture with dilute HCl, which will cause the chalcone product to precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
-
Purification:
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
Confirm the structure and purity of the final product using analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. japsonline.com [japsonline.com]
Validation & Comparative
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Dihydroxy-Dimethoxy Chalcone Analogues
A comprehensive analysis of dihydroxy-dimethoxy chalcone (B49325) analogues reveals key structural determinants for their anticancer, antioxidant, and anti-inflammatory activities. This guide synthesizes experimental data to provide a comparative overview for researchers and drug development professionals, highlighting promising candidates and elucidating the molecular pathways they command.
Chalcones, a class of open-chain flavonoids, have long been recognized for their diverse pharmacological potential. Among them, dihydroxy-dimethoxy substituted analogues have emerged as particularly potent agents in preclinical studies. The strategic placement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on their two aromatic rings (Ring A and Ring B) significantly influences their biological efficacy. This guide delves into the structure-activity relationships (SAR) of these compounds, presenting a comparative analysis of their performance in key biological assays and detailing the experimental protocols used for their evaluation.
Comparative Biological Activity of Dihydroxy-Dimethoxy Chalcone Analogues
The therapeutic potential of dihydroxy-dimethoxy chalcone analogues is underscored by their performance in various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of these compounds against cancer cell lines and in antioxidant and anti-inflammatory assays, providing a quantitative basis for comparison.
Anticancer Activity
The cytotoxicity of dihydroxy-dimethoxy chalcone analogues has been evaluated against a range of cancer cell lines. The data indicates that the substitution pattern is a critical determinant of anticancer potency.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | Ring A: 2'-OH, 4'-OH, 6'-OCH3, 3',5'-diCH3 | SH-SY5Y (Neuroblastoma) | >20 | [1] |
| 4'-O-Caproylated-DMC | Ring A: 2'-OH, 4'-O-Caproyl, 6'-OCH3, 3',5'-diCH3 | SH-SY5Y (Neuroblastoma) | 5.20 | [1] |
| 4'-O-Methylated-DMC | Ring A: 2'-OH, 4'-OCH3, 6'-OCH3, 3',5'-diCH3 | SH-SY5Y (Neuroblastoma) | 7.52 | [1] |
| 4'-O-Benzylated-DMC | Ring A: 2'-OH, 4'-O-Benzyl, 6'-OCH3, 3',5'-diCH3 | A-549 (Lung Carcinoma) | 9.99 | [1] |
| 4'-O-Benzylated-DMC | Ring A: 2'-OH, 4'-O-Benzyl, 6'-OCH3, 3',5'-diCH3 | FaDu (Pharyngeal Carcinoma) | 13.98 | [1] |
| 2',4-Dihydroxy-4',6'-dimethoxy-chalcone (DDC) | Ring A: 2'-OH, 4'-OCH3, 6'-OCH3; Ring B: 4-OH | MCF-7 (Breast Cancer) | 52.5 | [2] |
| 2',4-Dihydroxy-4',6'-dimethoxy-chalcone (DDC) | Ring A: 2'-OH, 4'-OCH3, 6'-OCH3; Ring B: 4-OH | MDA-MB-231 (Breast Cancer) | 66.4 | [2] |
Key SAR Insights for Anticancer Activity:
-
Derivatization of the 4'-hydroxyl group on Ring A can significantly enhance cytotoxicity. For instance, caproylation and methylation at this position led to a marked increase in potency against SH-SY5Y neuroblastoma cells.[1]
-
The presence of a 2'-hydroxyl group is often considered important for activity.[1]
Antioxidant Activity
The antioxidant capacity of these chalcones is often assessed by their ability to scavenge free radicals, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common method.
| Compound | Assay | IC50 (µM) | Reference |
| 2',5'-Dihydroxy-3,4-dimethoxy chalcone | DPPH Radical Scavenging | 7.34 | [3] |
| 2'-Hydroxy-3,4-dimethoxychalcone | DPPH Radical Scavenging | 975 | [3] |
| 2',4'-Dihydroxy-3,4-dimethoxychalcone | DPPH Radical Scavenging | 1402.9 | [3] |
| p-Hydroxy-m-Methoxy Chalcone (pHmMC) | DPPH Radical Scavenging | 11.9 (µg/mL) | [4] |
Key SAR Insights for Antioxidant Activity:
-
The position of the hydroxyl groups is critical for radical scavenging activity. The potent activity of 2',5'-dihydroxy-3,4-dimethoxy chalcone suggests that a catechol-like arrangement or specific hydroxyl positioning enhances antioxidant capacity.[3]
-
In contrast, 2'-hydroxy and 2',4'-dihydroxy analogues with the same dimethoxy pattern on Ring B showed significantly weaker activity, indicating that not all dihydroxy substitutions are equally effective.[3]
Anti-inflammatory Activity
The anti-inflammatory effects of chalcones are often attributed to their inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
| Compound | Target | IC50 (µM) | Reference |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | COX-2 | 0.092 | [5][6] |
| Chalcone derivative 3c | COX-1 | 14.65 | [7] |
| Chalcone derivative 4a | COX-2 | 4.78 - 15.40 (range) | [7] |
Key SAR Insights for Anti-inflammatory Activity:
-
Specific substitution patterns can lead to potent and selective inhibition of COX-2, a key target for anti-inflammatory drugs with reduced gastrointestinal side effects.[5][6]
-
The presence of an amino group on Ring A, in combination with hydroxyl and trimethoxy substitutions, has been shown to be a favorable feature for potent COX-2 inhibition.[5][6]
Key Signaling Pathways Modulated by Dihydroxy-Dimethoxy Chalcone Analogues
Dihydroxy-dimethoxy chalcones exert their biological effects by modulating critical intracellular signaling pathways involved in cell survival, proliferation, and inflammation. Understanding these mechanisms is crucial for rational drug design.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many chalcones have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers. Certain chalcones have been found to suppress this pathway, leading to cell cycle arrest and apoptosis.[8][9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[10][11]
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5x10^3 to 1x10^4 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of the dihydroxy-dimethoxy chalcone analogues and a vehicle control (e.g., DMSO). Incubate for an additional 48 hours.[10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor. The antioxidant reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.[14][15]
Detailed Protocol:
-
Sample Preparation: Prepare a stock solution of the chalcone analogue in a suitable solvent (e.g., methanol (B129727) or ethanol). Make serial dilutions to obtain a range of concentrations.[14]
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.[14]
-
Reaction Mixture: In a 96-well plate, add 100 µL of the chalcone solution to 100 µL of the DPPH solution. A blank containing only the solvent and DPPH is also prepared. Ascorbic acid is typically used as a positive control.[14]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[15]
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Conclusion
The structure-activity relationship of dihydroxy-dimethoxy chalcone analogues is a promising area of research for the development of novel therapeutic agents. The presented data highlights that the position of hydroxyl and methoxy groups, as well as the derivatization of these functional groups, are critical for their anticancer, antioxidant, and anti-inflammatory activities. The modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR provides a mechanistic basis for their observed biological effects. This guide serves as a valuable resource for researchers, providing a comparative analysis of existing data and detailed experimental protocols to facilitate further investigation into this versatile class of compounds. Future studies should focus on a more systematic evaluation of a wider range of analogues to further refine the SAR and to identify lead compounds for in vivo testing.
References
- 1. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 6. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. anjs.edu.iq [anjs.edu.iq]
- 13. MTT (Assay protocol [protocols.io]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
Validating the Anti-inflammatory Mechanism of Dihydroxy-Dimethoxychalcones in Cellular Models: A Comparative Guide
While direct experimental validation for the anti-inflammatory mechanism of 3,2'-Dihydroxy-4,4'-dimethoxychalcone in cellular models is not extensively documented in publicly available literature, a wealth of data on structurally similar chalcones provides significant insights into its potential mechanisms of action. This guide offers a comparative analysis of the anti-inflammatory effects of closely related 2'-hydroxychalcone (B22705) derivatives, providing a framework for understanding and potentially validating the activity of this compound.
This guide synthesizes experimental data from cellular models to compare the anti-inflammatory performance of various dihydroxy-dimethoxychalcone analogs. The primary focus is on their ability to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. The information presented is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of several chalcone (B49325) derivatives has been evaluated in various cellular models, primarily using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) as a model for inflammation. The following tables summarize the quantitative data on the inhibition of key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production by Chalcone Derivatives in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | % Inhibition of NO Production | Reference Compound |
| 2'-hydroxy-3,6'-dimethoxychalcone | 10 | ~72.58% | L-NIL (40 µM) |
| 2'-hydroxy-4',6'-dimethoxychalcone | 20 | ~83.95% | - |
| 2'-hydroxy-3',4'-dimethoxychalcone | 20 | ~79.75% | - |
| 2'-hydroxy-4,4'-dimethoxychalcone | 20 | ~23.10% | - |
Data is compiled from multiple sources.[1][2]
Table 2: Effect of 2'-hydroxy-3,6'-dimethoxychalcone on the Expression of Pro-inflammatory Proteins in LPS-Stimulated RAW 264.7 Macrophages
| Protein | Concentration (µM) | % Reduction in Protein Expression |
| iNOS | 10 | 83.21% |
| COX-2 | 10 | 16.72% |
Data is derived from studies on 2'-hydroxy-3,6'-dimethoxychalcone.[3]
Signaling Pathway Analysis
Chalcones are known to exert their anti-inflammatory effects by interfering with key signaling pathways that regulate the expression of pro-inflammatory genes. The NF-κB and MAPK pathways are primary targets.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several 2'-hydroxychalcones have been shown to inhibit NF-κB activation.[4][5][6][7]
MAPK Signaling Pathway
The MAPK family of kinases (including p38, JNK, and ERK) plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of MAPKs, which in turn can activate transcription factors involved in inflammation. Studies on 2'-hydroxy-3,6'-dimethoxychalcone and other analogs show that they can suppress the phosphorylation of p38 and JNK.[3][8]
Experimental Protocols
To validate the anti-inflammatory mechanism of a chalcone derivative, a series of in vitro experiments are typically performed. The following are detailed methodologies for key assays.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are a standard model for studying inflammation. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the chalcone for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours for mediator production, or shorter times for signaling studies).
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat the cells with various concentrations of the chalcone for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Test)
NO is a key inflammatory mediator produced by iNOS in macrophages. Its concentration in the cell culture supernatant can be measured using the Griess reagent.
-
Collect the cell culture supernatant after treatment with the chalcone and LPS.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined using a standard curve of sodium nitrite.
Western Blot Analysis for Signaling Proteins
Western blotting is used to determine the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-p38, p38, p-JNK, JNK, iNOS, COX-2, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
References
- 1. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2'-hydroxychalcone inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparative Guide to the Therapeutic Potential of Chalcone Derivatives Structurally Related to 3,2'-Dihydroxy-4,4'-dimethoxychalcone
Disclaimer: Direct in vivo validation studies for 3,2'-Dihydroxy-4,4'-dimethoxychalcone are not available in the current scientific literature. This guide provides a comparative analysis of the therapeutic potential of structurally similar chalcone (B49325) derivatives that have been evaluated in preclinical animal models. The data presented here is intended to provide a reference for researchers, scientists, and drug development professionals on the potential applications of this class of compounds.
Antitumor Activity
Several chalcone derivatives have demonstrated significant antitumor effects in various in vivo cancer models. Their efficacy is often attributed to anti-angiogenic properties and the induction of apoptosis.
Comparative Efficacy Data
| Compound | Animal Model | Cancer Cell Line | Dosage & Administration | Key Efficacy Metric | Standard/Alternative Treatment | Efficacy of Alternative | Citation(s) |
| 2'-hydroxy-4'-methoxychalcone (B191446) (HMC) | C57BL/6 Mice | Lewis Lung Carcinoma | 30 mg/kg, subcutaneous, daily for 20 days | 27.2% inhibition of tumor volume | Paclitaxel | Significantly inhibited tumor growth | [1][2][3] |
| 2'-hydroxy-4'-methoxychalcone (HMC) | ICR Mice | Sarcoma 180 | 30 mg/kg, intraperitoneal, daily for 10 days | 33.7% suppression in tumor weight | Cisplatin | Significantly inhibited tumor growth | [1][3] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) | Nude Mice Xenograft | SMMC-7721 (Human Liver Cancer) | 150 mg/kg, intraperitoneal injection | 58.5% reduction in tumor weight vs. control | Doxorubicin (in a multi-drug resistance model) | DMC potentiated Doxorubicin's cytotoxicity | [2][4][5][6][7][8] |
| 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) | Nude Mice Xenograft | Capan-1 (Human Pancreatic Cancer) | Not specified | Suppressed xenografted tumor growth | Not specified | Not applicable | [9] |
Experimental Protocols
Human Tumor Xenograft Model (e.g., SMMC-7721 Liver Cancer) [4][7]
-
Animal Model: Male BALB/c nude mice, 4-6 weeks old.
-
Tumor Implantation: SMMC-7721 cells (5 x 10^6 cells in 0.2 mL of physiological saline) are injected subcutaneously into the right flank of each mouse.
-
Treatment Regimen: When tumors reach a volume of approximately 100-150 mm³, mice are randomly assigned to treatment and control groups. The chalcone derivative (e.g., 150 mg/kg DMC) or vehicle control is administered via intraperitoneal injection.
-
Efficacy Assessment: Tumor size is measured periodically (e.g., every 2 days) with calipers, and tumor volume is calculated. At the end of the study, mice are euthanized, and tumors are excised and weighed. The tumor growth inhibition rate is calculated based on the difference in average tumor weight between the treated and control groups.
Syngeneic Tumor Model (e.g., Lewis Lung Carcinoma) [1][2]
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Lewis Lung Carcinoma (LLC) cells (1 x 10^6) are injected subcutaneously into the flank of the mice.
-
Treatment Regimen: Treatment is initiated once tumors are palpable. The compound (e.g., 30 mg/kg HMC) is administered subcutaneously for a specified duration (e.g., 20 days).
-
Efficacy Assessment: Tumor volume is monitored throughout the study. The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the vehicle-treated control group.
Visualization
Caption: General workflow for an in vivo tumor xenograft model.
Neuroprotective and Cognitive Enhancement Effects
Chalcones have been investigated for their potential in treating neurodegenerative diseases and acute neuronal injury, demonstrating effects on cognitive function, inflammation, and cell death pathways.
Comparative Efficacy Data
| Compound | Animal Model | Disease/Injury Model | Dosage & Administration | Key Efficacy Metric | Standard/Alternative Treatment | Efficacy of Alternative | Citation(s) |
| 2',6'-dihydroxy-4'-methoxy dihydrochalcone (B1670589) (DHMDC) | Swiss Mice | Streptozotocin-induced Alzheimer's Disease | 15 & 30 mg/kg, oral | Attenuated decline of spatial and aversive memories; Decreased AChE activity | Rivastigmine (0.6 mg/kg) | Standard acetylcholinesterase inhibitor used as positive control | [10][11] |
| 3,4-dimethoxychalcone (3,4-DC) | C57BL/6J Mice | Contusion Spinal Cord Injury (SCI) | Not specified | Improved functional recovery (BMS score); Reduced glial scar area and motor neuron death | Gene Therapy / Stem Cells | Promotes functional recovery | [12][13][14] |
| 4,4'-dimethoxychalcone (B191108) (DMC) | C57BL/6J Mice | Traumatic Brain Injury (TBI) | Not specified | Significantly improved neuromotor deficits; Suppressed microglial activation | Not specified for model | Not applicable | [15] |
| 4,4'-dimethoxychalcone (DMC) | C57BL/6 Mice | MPTP-induced Parkinson's Disease | Not specified | Attenuated motor impairment and degeneration of DA neurons | Not specified for model | Not applicable | [16] |
Experimental Protocols
Streptozotocin (STZ)-Induced Alzheimer's Model [10][11]
-
Animal Model: Male Swiss mice.
-
Induction: A single intracerebroventricular (i.c.v.) injection of STZ (e.g., 2.5 mg/mL) is administered to induce a model of sporadic Alzheimer's disease characterized by cognitive deficits.
-
Treatment Regimen: Following STZ administration, mice are treated orally with DHMDC (e.g., 5, 15, and 30 mg/kg) or a positive control like Rivastigmine.
-
Efficacy Assessment: Cognitive function is evaluated using behavioral tests such as the object recognition test (spatial memory) and inhibitory avoidance test (aversive memory). Biochemical markers like acetylcholinesterase (AChE) activity and oxidative stress markers in the brain are also assessed.
Contusion Spinal Cord Injury (SCI) Model [12]
-
Animal Model: Female C57BL/6J mice.
-
Injury Induction: A laminectomy is performed at the thoracic level (e.g., T9-T10), and a controlled contusion injury is induced using a spinal cord impactor device.
-
Treatment Regimen: The chalcone derivative (3,4-DC) is administered following the injury.
-
Efficacy Assessment: Locomotor function is assessed using the Basso Mouse Scale (BMS). Histological analysis is performed to measure the glial scar area and quantify motor neuron survival in the spinal cord tissue.
Visualization
Caption: Proposed signaling pathway for 4,4'-Dimethoxychalcone in TBI.[15]
Cardioprotective Effects
Certain chalcones have shown promise in protecting the heart from ischemia-reperfusion injury, primarily through the induction of autophagy.
Comparative Efficacy Data
| Compound | Animal Model | Disease/Injury Model | Dosage & Administration | Key Efficacy Metric | Standard/Alternative Treatment | Efficacy of Alternative | Citation(s) |
| 4,4'-dimethoxychalcone (DMC) | C57BL/6 Mice | Myocardial Ischemia (Prolonged) | 100 mg/kg, intraperitoneal | Reduced infarction area per area at risk; Triggered autophagic flux in the heart | Ischemic preconditioning | Can reduce infarct size by ~50% in mouse models | [17][18][19][20][21] |
Experimental Protocol
Mouse Model of Myocardial Ischemia [19][22]
-
Animal Model: Male C57BL/6 mice.
-
Injury Induction: Mice are anesthetized and ventilated. A left-sided thoracotomy is performed, and the left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia. For ischemia-reperfusion models, the suture is removed after a defined period (e.g., 30-60 minutes). For prolonged ischemia, the ligation is permanent.
-
Treatment Regimen: The compound (e.g., 100 mg/kg DMC) is administered intraperitoneally prior to the ischemic event.
-
Efficacy Assessment: After a set reperfusion or ischemia period, the heart is excised. The area at risk (AAR) and the infarct size are determined using staining techniques (e.g., Evans blue and TTC staining). The ratio of infarct area to AAR is calculated to quantify the extent of cardiac damage. Autophagy markers (e.g., LC3 lipidation) are assessed via Western blot.
Anti-inflammatory Activity
The anti-inflammatory properties of chalcones have been validated in vivo, demonstrating their ability to modulate immune cell migration.
Comparative Efficacy Data
| Compound | Animal Model | Inflammation Model | Dosage & Administration | Key Efficacy Metric | Standard/Alternative Treatment | Efficacy of Alternative | Citation(s) |
| 2',6'-dihydroxy-4'-methoxy dihydrochalcone (DHMDC) | Swiss Mice | Carrageenan-induced inflammation | 3 mg/kg, oral | Significantly reduced neutrophil migration to inflammatory exudate | Not specified for model | Not applicable | [23] |
Experimental Protocol
Carrageenan-Induced Inflammation [23]
-
Animal Model: Male Swiss mice.
-
Induction: Inflammation is induced by injecting a carrageenan solution into a subcutaneous air pouch on the dorsum of the mice.
-
Treatment Regimen: DHMDC (3 mg/kg) is administered orally prior to the carrageenan injection.
-
Efficacy Assessment: After a specified time (e.g., 6 hours), the inflammatory exudate from the air pouch is collected. The total number of leukocytes and the differential count of neutrophils are determined to quantify the inflammatory response.
References
- 1. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of a mouse model of spinal cord injury by transplantation of human induced pluripotent stem cell-derived long-term self-renewing neuroepithelial-like stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. simhcottumwa.org [simhcottumwa.org]
- 15. 4,4'-Dimethoxychalcone Mitigates Neuroinflammation Following Traumatic Brain Injury Through Modulation of the TREM2/PI3K/AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4,4'-Dimethoxychalcone regulates redox homeostasis by targeting riboflavin metabolism in Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4,4'Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. The flavonoid 4,4'-dimethoxychalcone promotes autophagy-dependent longevity across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. kup.at [kup.at]
- 22. journals.biologists.com [journals.biologists.com]
- 23. researchgate.net [researchgate.net]
Unveiling the Potency of Chalcone Isomers in Enzyme Inhibition: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the bioactivity of isomeric compounds is paramount. This guide provides a comparative analysis of the enzyme inhibitory activity of chalcone (B49325) isomers, leveraging experimental data to elucidate structure-activity relationships. Chalcones, a class of aromatic ketones, serve as a privileged scaffold in medicinal chemistry, and the spatial arrangement of their substituents can profoundly influence their therapeutic potential.
This analysis delves into the inhibitory effects of cis-trans and positional isomers of chalcones on various key enzymes implicated in a range of diseases. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this guide aims to be a valuable resource for the rational design of novel and potent enzyme inhibitors.
Comparative Inhibitory Activity of Chalcone Isomers
The inhibitory potency of chalcones is significantly influenced by their isomeric form. The data presented below highlights the differences observed between cis-trans isomers and positional isomers in their ability to inhibit specific enzymes.
| Chalcone Isomer | Enzyme Target | IC50 / Ki Value | Reference Compound/Activity |
| Cis-Trans Isomers | |||
| cis-3-Hydroxy-3'-methylchalcone | Ornithine Decarboxylase | More potent | Compared to the trans isomer.[1] |
| trans-3-Hydroxy-3'-methylchalcone | Ornithine Decarboxylase | Less potent | Compared to the cis isomer.[1] |
| Positional Isomers (Nitro Group) | Anti-inflammatory Activity (% inhibition) | ||
| 2-Nitrochalcone (ortho) | COX-1 / COX-2 | 71.17 ± 1.66% | Indomethacin: 71.48 ± 1.62%[2] |
| 3-Nitrochalcone (meta) | COX-1 / COX-2 | 18.32 ± 1.53% | Indomethacin: 71.48 ± 1.62%[2] |
| 4-Nitrochalcone (para) | COX-1 / COX-2 | 58.25 ± 1.97% | Indomethacin: 71.48 ± 1.62%[2] |
| Positional Isomers (Hydroxy Group) | Tyrosinase Inhibition | ||
| 4-Hydroxychalcone | Tyrosinase | Potent inhibitor | Significantly more active than substituted A ring.[3] |
| 2'-Hydroxychalcone | Tyrosinase | Less potent | Compared to 4-hydroxychalcone.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for two of the key enzyme inhibition assays discussed in this guide.
Xanthine (B1682287) Oxidase (XO) Inhibition Assay
The inhibitory activity of chalcone isomers against xanthine oxidase can be determined spectrophotometrically. The assay is based on measuring the increase in absorbance at 290 nm, which corresponds to the formation of uric acid from the substrate xanthine.
-
Preparation of Solutions:
-
Prepare a 70 mM phosphate (B84403) buffer (pH 7.5).
-
Dissolve xanthine oxidase enzyme in the phosphate buffer to a concentration of 0.01 units/mL.
-
Prepare a substrate solution of 150 µM xanthine in the same buffer.
-
Dissolve the test chalcone isomers in a suitable solvent (e.g., DMSO) to prepare various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test solution (chalcone isomer), 35 µL of the phosphate buffer, and 30 µL of the enzyme solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of the xanthine substrate solution.
-
Incubate the reaction mixture at 25°C for 30 minutes.
-
Stop the reaction by adding 25 µL of 1 N HCl.
-
Measure the absorbance at 290 nm using a microplate reader.
-
A blank is prepared by adding the enzyme solution after the HCl.
-
Allopurinol is typically used as a positive control.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula: (1 - B/A) x 100, where A is the enzyme activity without the inhibitor and B is the enzyme activity with the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the concentration of the chalcone isomer.[4]
-
Alpha-Amylase Inhibition Assay
The inhibitory effect of chalcone isomers on α-amylase activity is commonly assessed using a colorimetric method involving the DNSA (3,5-dinitrosalicylic acid) reagent. This assay measures the amount of reducing sugars released from starch upon enzymatic cleavage.
-
Preparation of Solutions:
-
Prepare a 20 mM phosphate buffer (pH 6.9) containing 6.7 mM sodium chloride.
-
Prepare a 0.5% (w/v) starch solution in the phosphate buffer.
-
Dissolve porcine pancreatic α-amylase in ice-cold distilled water to a concentration of 4 units/mL.
-
Prepare the DNSA color reagent by dissolving DNSA in a solution of sodium potassium tartrate and sodium hydroxide.
-
Dissolve the test chalcone isomers in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add 40 µL of the chalcone isomer solution to a tube.
-
Add 1 mL of the starch solution and equilibrate at 25°C.
-
Add 1 mL of the freshly prepared enzyme solution to start the reaction.
-
Incubate the mixture at 25°C for a defined period (e.g., 3 to 24 minutes).
-
Stop the reaction by adding 1 mL of the DNSA color reagent.
-
Boil the mixture for 15 minutes.
-
Cool the solution to room temperature and add 9 mL of water.
-
Measure the absorbance at 540 nm.
-
A control representing 100% enzyme activity is prepared by replacing the chalcone solution with the solvent.
-
-
Calculation of Inhibition:
-
The amount of maltose (B56501) released is determined from a standard curve.
-
The percentage of inhibition is calculated based on the reduction in maltose formation in the presence of the chalcone isomer compared to the control.
-
Signaling Pathway and Experimental Workflow Visualization
To better understand the mechanism of action of chalcones, it is essential to visualize the cellular pathways they modulate. The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by chalcone-mediated enzyme inhibition and a typical experimental workflow.
References
Elucidating the molecular targets of 3,2'-Dihydroxy-4,4'-dimethoxychalcone through proteomics
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a therapeutic candidate is paramount. This guide delves into the molecular targets of 3,2'-Dihydroxy-4,4'-dimethoxychalcone, a promising bioactive compound, through the lens of proteomics. Due to the limited direct proteomic studies on this specific chalcone (B49325), this guide draws upon data from structurally similar chalcones to infer its likely molecular interactions and compares these with well-established drugs, Bortezomib (B1684674) and Doxorubicin (B1662922), for which extensive proteomic data are available. This comparative approach provides a framework for elucidating the mechanism of action of novel compounds and highlights the power of proteomics in modern drug discovery.
Performance Comparison: Elucidating Molecular Targets
While direct quantitative proteomics data for this compound is not yet available in the public domain, studies on analogous chalcones provide valuable insights into its potential molecular targets and signaling pathways. To offer a comprehensive perspective, this section compares the inferred activities of this chalcone with the established molecular targets of Bortezomib and Doxorubicin, two widely used anticancer agents whose mechanisms have been extensively characterized using proteomic approaches.
| Feature | This compound (Inferred from Analogs) | Bortezomib | Doxorubicin |
| Primary Mechanism | Inhibition of signaling pathways (e.g., PI3K/Akt/mTOR), induction of apoptosis, anti-inflammatory and antioxidant effects.[1][2][3][4][5][6] | Proteasome inhibition, leading to accumulation of ubiquitinated proteins and induction of apoptosis.[7][8] | DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[9][10][11] |
| Key Protein Targets | PI3K, Akt, mTOR, NF-κB, COX-2, iNOS (inferred).[2][4][6][12][13] | 26S proteasome complex (specifically the β5 subunit).[8] | Topoisomerase II, DNA, various mitochondrial proteins.[9][14] |
| Proteomics Data Availability | Limited for the specific compound; inferred from studies on structurally similar chalcones. | Extensive; numerous studies have identified proteins and pathways affected by proteasome inhibition.[7][8][15][16] | Extensive; proteomics studies have detailed its impact on the cardiac proteome and cancer cell lines.[9][10][11][14] |
| Cellular Processes Affected | Cell proliferation, apoptosis, inflammation, oxidative stress.[1][2][3][5][6] | Protein degradation, cell cycle regulation, apoptosis, NF-κB signaling.[7][8][16] | DNA replication and repair, mitochondrial function, apoptosis, cellular metabolism.[9][10][11][14] |
Experimental Protocols: A Guide to Target Identification
The following are detailed methodologies for key experiments utilized in the identification and validation of molecular targets for compounds like this compound and its alternatives.
Affinity Chromatography for Target Pull-Down
This technique is used to isolate and identify proteins that directly bind to a small molecule.
Protocol:
-
Immobilization of the Compound: this compound is chemically synthesized with a linker arm that allows its covalent attachment to a solid support, such as agarose (B213101) beads.
-
Cell Lysate Preparation: Cancer cells are cultured and then lysed to release the cellular proteins. The lysate is centrifuged to remove cellular debris.
-
Affinity Purification: The cell lysate is incubated with the compound-immobilized beads. Proteins that bind to the chalcone will be captured on the beads.
-
Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by changing the pH or ionic strength of the buffer, or by using a competitive ligand.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (LC-MS/MS).
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) for Quantitative Proteomics
SILAC is a powerful method for comparing the abundance of proteins between different cell populations.
Protocol:
-
Cell Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled, e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine) essential amino acids. The cells are cultured for several passages to ensure complete incorporation of the labeled amino acids into their proteomes.
-
Treatment: One cell population (e.g., the "heavy" labeled cells) is treated with this compound, while the other ("light" labeled cells) serves as a control.
-
Cell Lysis and Protein Mixing: The two cell populations are lysed, and the protein extracts are mixed in a 1:1 ratio.
-
Protein Digestion: The mixed protein sample is digested with an enzyme, typically trypsin, to generate peptides.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference.
-
Data Analysis: The relative abundance of each protein in the treated versus control sample is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs. Proteins with significantly altered abundance are considered potential targets or downstream effectors of the compound.
Western Blotting for Target Validation
Western blotting is used to confirm the changes in the expression or post-translational modification of specific proteins identified through proteomics.
Protocol:
-
Protein Extraction and Quantification: Proteins are extracted from control and compound-treated cells, and their concentrations are determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that will generate a detectable signal.
-
Detection: The signal is detected using a chemiluminescent substrate, and the intensity of the bands is quantified to determine the relative protein levels.
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz, illustrate the inferred signaling pathways affected by this compound and a typical experimental workflow for target identification.
Caption: Inferred signaling pathways modulated by this compound.
Caption: A typical workflow for identifying molecular targets using chemical proteomics.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]
- 3. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic analysis identifies mechanism(s) of overcoming bortezomib resistance via targeting ubiquitin receptor Rpn13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Analysis of proteome changes in doxorubicin-treated adult rat cardiomyocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of proteome changes in doxorubicin-treated adult rat cardiomyocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-dimethylamino-3',4'-dimethoxychalcone downregulates iNOS expression and exerts anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiac phosphoproteome reveals cell signaling events involved in doxorubicin cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative proteomic profiling of refractory/relapsed multiple myeloma reveals biomarkers involved in resistance to bortezomib-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 3,2'-Dihydroxy-4,4'-dimethoxychalcone: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for 3,2'-Dihydroxy-4,4'-dimethoxychalcone, ensuring the safety of laboratory personnel and minimizing environmental impact. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, all personnel must wear appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | Minimizes inhalation of potentially irritating particles. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to contain the substance and prevent its spread.
-
Evacuate and Ventilate : Clear the immediate area of all non-essential personnel and ensure adequate ventilation.
-
Containment :
-
Solid Spills : Carefully sweep or scoop the material to avoid creating dust.
-
Liquid Spills (in solution) : Use an inert, absorbent material (e.g., vermiculite, sand) to contain the spill.
-
-
Cleanup : Collect all contaminated materials, including absorbent materials and cleaning supplies, and place them in a designated hazardous waste container.
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol) and then wash with soap and water.
-
Reporting : Report the spill to the designated safety officer in accordance with your institution's policies.
Waste Disposal Workflow
Proper segregation and labeling of chemical waste are fundamental to safe and compliant disposal.
Step-by-Step Disposal Procedures
-
Waste Segregation :
-
Solid Waste : Collect unused or expired this compound, as well as contaminated disposable labware (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled solid hazardous waste container.
-
Liquid Waste : If the compound is in a solvent, collect the solution in a labeled, sealed, and compatible liquid hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling : All waste containers must be accurately and clearly labeled with the full chemical name ("this compound") and associated hazard warnings.
-
Storage : Store sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, while awaiting collection.
-
Final Disposal : The ultimate disposal of this compound waste must be handled by a licensed and approved professional waste disposal service.[1] Adhere to all local, state, and federal regulations governing chemical waste disposal.
Hazard Summary of Structurally Similar Chalcones
The following table summarizes the known hazard classifications for chalcone (B49325) derivatives that are structurally similar to this compound. This information should be used to inform a conservative approach to handling and disposal.
| Compound | GHS Hazard Statements |
| (E)-2'-Hydroxy-3,4-dimethoxychalcone | H315: Causes skin irritation. H319: Causes serious eye irritation.[2] |
| 3,4-Dimethoxychalcone | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| 2',4'-Dihydroxy-2-methoxychalcone | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3] |
It is imperative to consult your institution's specific safety and disposal protocols. This guide is intended to supplement, not replace, established institutional procedures.
References
Comprehensive Safety and Handling Guide for 3,2'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.[1][2] Engineering controls, such as a chemical fume hood, should serve as the primary line of defense, supplemented by the equipment detailed below.
| Protection Area | Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Use chemical splash goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[1][2] |
| Skin/Body | Chemical-Resistant Lab Coat | A long-sleeved lab coat, fully buttoned, is required. |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended.[1][2][3] Double-gloving is advised for enhanced protection. Always check the manufacturer's chemical resistance guide for compatibility and inspect gloves for any signs of degradation before use.[3] |
| Respiratory | NIOSH-Approved Respirator | Required if handling the solid form of the compound outside of a chemical fume hood or if there is a likelihood of dust generation.[1][2] A minimum of an N95-rated respirator should be used, and proper fit-testing and training are essential. |
II. Operational Plan: Handling and Storage
Strict adherence to proper handling and storage procedures is vital to maintain the integrity of 3,2'-Dihydroxy-4,4'-dimethoxychalcone and ensure the safety of laboratory personnel.
A. Handling Procedures:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
-
Avoid Contact: Take all necessary precautions to prevent direct contact with skin, eyes, and clothing.[2][3]
-
Prevent Dust and Aerosol Formation: When handling the solid compound, care should be taken to avoid the formation of dust and aerosols.[2] Use non-sparking tools.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in the laboratory.[2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are easily accessible and unobstructed.[1]
B. Storage Procedures:
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2][3]
-
Labeling: Ensure all containers are clearly and accurately labeled.[3]
III. Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound must be treated as hazardous chemical waste.[1]
A. Waste Segregation and Collection:
-
Solid Waste: Collect any unused compound, contaminated weighing paper, gloves, and other disposable materials in a dedicated, sealed, and chemically-resistant container.[1][5]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and appropriately labeled hazardous waste container.[5] Do not mix with other waste streams.
B. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name and any associated hazards.[1]
-
Store sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials while awaiting pickup by a licensed waste disposal service.[5]
C. Spill Management:
In the event of a spill, immediate action is necessary:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[5]
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.
-
Cleanup: Collect all contaminated materials and place them in the designated hazardous waste container.[5][6]
IV. Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
